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  • Product: 8-Quinolinol, 2,2'-(butylimino)bis-
  • CAS: 82361-90-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 8-Quinolinol, 2,2'-(butylimino)bis-: Structure, Properties, and Potential Applications

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential applications of the bis-...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential applications of the bis-8-quinolinol derivative, 8-Quinolinol, 2,2'-(butylimino)bis-, also known as N-Butyl-2,2'-imino-di(8-quinolinol). Given the limited publicly available data for this specific molecule, this document establishes a foundational understanding by leveraging the extensive knowledge of the parent 8-hydroxyquinoline (8-HQ) scaffold and related derivatives. The insights provided herein are intended to inform and guide future research and development efforts.

Introduction: The Versatile 8-Hydroxyquinoline Scaffold

8-Hydroxyquinoline (8-HQ), a heterocyclic organic compound, is a cornerstone in coordination chemistry and medicinal drug discovery. Its unique structure, featuring a planar bicyclic system with a hydroxyl group at the 8-position, endows it with potent metal-chelating capabilities.[1] This ability to bind a wide array of metal ions has led to its exploration in diverse applications, ranging from analytical reagents and fluorescent sensors to therapeutic agents with antimicrobial, anticancer, and neuroprotective properties.[2] The derivatization of the 8-HQ core is a common strategy to modulate its physicochemical properties, enhance its biological activity, and tailor its selectivity for specific applications.

The subject of this guide, 8-Quinolinol, 2,2'-(butylimino)bis-, represents a sophisticated iteration of the 8-HQ scaffold. By linking two 8-quinolinol units via a butyl-imino bridge at their respective 2-positions, a multidentate chelating agent is formed. This structural arrangement is anticipated to confer unique coordination chemistry and biological activities compared to its monomeric precursor.

Chemical Structure and Identification

The chemical identity of 8-Quinolinol, 2,2'-(butylimino)bis- is established through its systematic nomenclature and unique identifiers.

IdentifierValue
Systematic Name 2-[butyl(8-hydroxy-2-quinolyl)amino]quinolin-8-ol
Common Name N-Butyl-2,2'-imino-di(8-quinolinol)
CAS Number 82361-90-8[3][4][5]
Molecular Formula C₂₂H₂₁N₃O₂[3]
Molecular Weight 359.42 g/mol [3]

The molecular structure consists of two 8-hydroxyquinoline moieties linked at the C2 position by a secondary amine, with a butyl group attached to the nitrogen atom. This structure creates a flexible yet robust framework for metal ion chelation, involving the hydroxyl groups and the quinoline nitrogen atoms.

Caption: Chemical structure of 8-Quinolinol, 2,2'-(butylimino)bis-.

Physicochemical Properties: An Extrapolative Analysis

PropertyPredicted/Inferred ValueRationale
Appearance Likely a crystalline solid, potentially colored.8-Hydroxyquinoline is a white to pale yellow crystalline powder. The extended conjugation and potential for charge-transfer interactions in the bis-structure may lead to a more colored compound.
Solubility Poorly soluble in water; soluble in organic solvents.The parent 8-HQ has low water solubility. The addition of a butyl group and the larger overall structure will likely further decrease aqueous solubility while enhancing solubility in nonpolar organic solvents.
Melting Point Expected to be significantly higher than 8-HQ (76 °C).The increased molecular weight and potential for intermolecular interactions (hydrogen bonding, π-stacking) would lead to a higher melting point.
pKa Expected to have at least two pKa values.The two hydroxyl groups will have pKa values influenced by the electronic effects of the rest of the molecule. The imino nitrogen could also be protonated under acidic conditions.

Synthesis Strategy: A Proposed Methodological Approach

A plausible synthetic route to 8-Quinolinol, 2,2'-(butylimino)bis- would likely involve the reaction of 2-amino-8-hydroxyquinoline with 2-chloro-8-hydroxyquinoline followed by N-alkylation with a butyl halide, or a direct reaction between 2-amino-8-hydroxyquinoline and a suitable butylating agent that can also facilitate the coupling. A more direct approach could be a variation of the Buchwald-Hartwig amination.

Proposed Synthetic Workflow:

  • Preparation of 2-Amino-8-hydroxyquinoline: This can be synthesized from 8-hydroxyquinoline through various established methods, such as nitration followed by reduction.

  • Preparation of 2-Chloro-8-hydroxyquinoline: This can be prepared from 8-hydroxyquinoline-N-oxide.

  • Coupling Reaction: A palladium-catalyzed cross-coupling reaction between 2-amino-8-hydroxyquinoline and 2-chloro-8-hydroxyquinoline would form the 2,2'-iminobis(8-quinolinol) intermediate.

  • N-Alkylation: The intermediate would then be reacted with a butyl halide (e.g., butyl bromide) in the presence of a base to introduce the butyl group on the imino nitrogen.

Synthesis_Workflow A 8-Hydroxyquinoline B 2-Amino-8-hydroxyquinoline A->B Nitration, Reduction C 2-Chloro-8-hydroxyquinoline A->C N-Oxidation, Chlorination D 2,2'-Iminobis(8-quinolinol) B->D Pd-catalyzed Coupling C->D E 8-Quinolinol, 2,2'-(butylimino)bis- D->E N-Alkylation F Butyl Halide F->E

Caption: Proposed synthetic workflow for 8-Quinolinol, 2,2'-(butylimino)bis-.

Potential Applications: A Horizon of Possibilities

The unique structural features of 8-Quinolinol, 2,2'-(butylimino)bis- suggest a range of potential applications, primarily centered around its enhanced chelating ability.

Coordination Chemistry and Catalysis

The multidentate nature of this ligand makes it a prime candidate for the formation of stable complexes with a variety of metal ions. These metal complexes could find applications as:

  • Homogeneous Catalysts: The well-defined coordination sphere around a metal center could facilitate specific catalytic transformations.

  • Luminescent Materials: 8-Hydroxyquinoline and its metal complexes are known for their fluorescent properties.[6] The bis-8-quinolinol structure could lead to novel photophysical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) or as a fluorescent probe for metal ion detection.

Medicinal Chemistry and Drug Development

The biological activities of 8-hydroxyquinoline derivatives are often linked to their ability to interact with metal ions that are crucial for biological processes.[1][7][8] Potential therapeutic applications include:

  • Anticancer Agents: Many 8-HQ derivatives have shown promise as anticancer agents, often through mechanisms involving the chelation of iron or copper, which are essential for tumor growth.[1] The bis-8-quinolinol structure could lead to enhanced cytotoxicity or altered selectivity.

  • Neuroprotective Agents: Dysregulation of metal ion homeostasis is implicated in several neurodegenerative diseases.[8] Chelating agents that can restore metal ion balance are being investigated as potential treatments.

  • Antimicrobial Agents: The antimicrobial activity of 8-hydroxyquinoline is well-documented and is often attributed to its ability to chelate essential metal ions required by microbes.[9]

Safety and Handling

While a specific safety data sheet for 8-Quinolinol, 2,2'-(butylimino)bis- is not widely available, the hazards can be inferred from the parent compound, 8-hydroxyquinoline. 8-Hydroxyquinoline is known to be harmful if swallowed, causes serious eye damage, and may cause an allergic skin reaction.[1] It is also suspected of causing genetic defects and is toxic to aquatic life.[1] Therefore, it is imperative to handle 8-Quinolinol, 2,2'-(butylimino)bis- with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or a fume hood.

Future Directions and Conclusion

8-Quinolinol, 2,2'-(butylimino)bis- is a molecule with significant untapped potential. Its structure as a multidentate chelating agent derived from the versatile 8-hydroxyquinoline scaffold suggests a rich field of investigation for researchers in coordination chemistry, materials science, and medicinal drug discovery.

Future research should focus on:

  • Development and optimization of a reliable synthetic route.

  • Thorough characterization of its physicochemical properties. This includes obtaining detailed spectroscopic data (NMR, IR, Mass Spectrometry) and determining its solubility and stability profiles.

  • Systematic investigation of its coordination chemistry with a range of metal ions.

  • Screening for biological activity in relevant assays to explore its potential as an anticancer, neuroprotective, or antimicrobial agent.

By building upon the extensive knowledge of the 8-hydroxyquinoline family, the scientific community can unlock the full potential of this promising derivative.

References

  • Santa Cruz Biotechnology, Inc. N-Butyl-2,2′-imino-di(8-quinolinol).

  • PubChem. 8-Butylquinoline.

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178.

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178.

  • ChemicalBook. N-BUTYL-2,2'-IMINO-BIS(8-HYDROXYQUINOLINE).

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4), 1-12.

  • Saadeh, H. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4306.

  • Elemental Microanalysis Ltd. (2024). 8-HYDROXYQUINOLINE Safety Data Sheet.

  • Ben-abdallah, M., et al. (2021). Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. Open Journal of Physical Chemistry, 11, 1-18.

  • Alfa Chemistry. N-Butyl-2,2'-imino-di(8-quinolinol).

  • Gniazdowska, E., et al. (2022). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ChemRxiv.

  • Saadeh, H. A., et al. (2021). Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. Arabian Journal of Chemistry, 14(12), 103443.

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4).

  • Gendron, T., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2062.

  • El-Gamel, N. E. A. (2020). Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative. Journal of the Brazilian Chemical Society.

  • DC Chemicals. (2025). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications.

  • de la Cruz-Cruz, J. I., et al. (2021). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Scientific Reports, 11(1), 1-13.

  • Al-Hamdani, A. A. S., et al. (2021). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. Molecules, 26(15), 4668.

  • Wawrzeńczyk-Stasik, E., et al. (2024). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. Molecules, 29(21), 4994.

Sources

Exploratory

thermodynamic stability of 8-Quinolinol, 2,2'-(butylimino)bis- metal complexes

An In-Depth Technical Guide to the Thermodynamic Stability of 8-Quinolinol, 2,2'-(butylimino)bis- Metal Complexes For Researchers, Scientists, and Drug Development Professionals Abstract 8-Hydroxyquinoline (8-HQ) and its...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 8-Quinolinol, 2,2'-(butylimino)bis- Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyquinoline (8-HQ) and its derivatives are foundational scaffolds in medicinal chemistry, largely due to their potent metal-chelating properties.[1][2][3] The formation of stable metal complexes is central to their biological activities, which include anticancer, antineurodegenerative, and antimicrobial effects.[1][2][3][4] This guide provides a comprehensive technical overview of the thermodynamic stability of metal complexes formed with a specific, sophisticated 8-HQ derivative, 2,2'-(butylimino)bis-8-quinolinol. We will delve into the core principles governing the stability of these complexes, the factors influencing their formation, and the state-of-the-art methodologies for their characterization. This document is intended to be a critical resource for researchers in coordination chemistry, medicinal chemistry, and drug development, offering both foundational knowledge and practical insights into the experimental determination of thermodynamic stability.

Introduction: The Significance of 8-Quinolinol and its Derivatives in Coordination Chemistry

8-Hydroxyquinoline (8-HQ), also known as oxine, is a bidentate chelating agent that coordinates to metal ions through its phenolic oxygen and quinoline nitrogen atoms.[5] This ability to form stable five-membered chelate rings with a wide range of metal ions is the cornerstone of its diverse applications.[6][7] In the realm of drug development, the chelation of metal ions by 8-HQ derivatives can modulate their biological activity, enhance their bioavailability, and in some cases, give rise to novel therapeutic properties.[1][6] The formation of metal complexes with 8-HQ and its derivatives has been shown to be more potent than the ligands themselves in various biological applications, including as anticancer and antimicrobial agents.[1][8]

The ligand in focus, 2,2'-(butylimino)bis-8-quinolinol, is a Schiff base derivative of 8-HQ. Schiff bases derived from 8-hydroxyquinoline are of significant interest due to their versatile coordination chemistry and wide range of biological activities.[9][10][11][12] The introduction of the imine linkage and the butyl group can significantly influence the ligand's electronic and steric properties, thereby affecting the thermodynamic stability of its metal complexes. Understanding this stability is paramount for predicting the behavior of these complexes in biological systems and for the rational design of new metallodrugs.

Fundamentals of Thermodynamic Stability in Metal Complexes

The thermodynamic stability of a metal complex in solution is a measure of the extent of formation of the complex at equilibrium.[7][13][14] It is quantified by the stability constant (also known as the formation constant or binding constant), which is the equilibrium constant for the complex formation reaction.[7][14]

For a simple 1:1 metal-ligand complex, the reaction can be represented as:

M + L ⇌ ML

The stepwise stability constant , K₁, is given by:

K₁ = [ML] / ([M][L])

For the formation of a 1:2 complex, the stepwise formation is:

ML + L ⇌ ML₂

And the corresponding stepwise stability constant, K₂, is:

K₂ = [ML₂] / ([ML][L])

The overall stability constant , βn, represents the equilibrium for the formation of the complex from the free metal ion and n ligands:

M + nL ⇌ MLn

βn = [MLn] / ([M][L]ⁿ)

A higher value for the stability constant indicates a more stable complex.[14] It is crucial to distinguish thermodynamic stability from kinetic stability. Thermodynamic stability refers to the position of the equilibrium, while kinetic stability refers to the rate at which the complex undergoes reactions, such as ligand substitution.[13] A complex can be thermodynamically stable but kinetically labile, or thermodynamically unstable but kinetically inert.[13]

Key Factors Influencing the Stability of 8-Quinolinol-Based Metal Complexes

The stability of metal complexes with 8-quinolinol and its derivatives is governed by a combination of factors related to both the metal ion and the ligand.[13][15]

Nature of the Central Metal Ion
  • Charge and Ionic Radius: Generally, for a given ligand, the stability of the complex increases with increasing charge and decreasing ionic radius of the metal ion. This is due to the stronger electrostatic attraction between the metal ion and the ligand.

  • Electronegativity: A higher electronegativity of the metal ion leads to a more stable complex due to a greater covalent character in the metal-ligand bond.[16]

  • Crystal Field Stabilization Energy (CFSE): For transition metal ions, the CFSE contributes to the overall stability of the complex.[13] Complexes with higher CFSE values are generally more thermodynamically stable.[13]

Nature of the Ligand: The Case of 2,2'-(butylimino)bis-8-quinolinol
  • Basic Strength of the Ligand: A more basic ligand will form a more stable complex. The pKa of the ligand's donor atoms is a good indicator of its basicity.

  • The Chelate Effect: 2,2'-(butylimino)bis-8-quinolinol is a multidentate ligand, capable of forming multiple chelate rings with a metal ion. The formation of these rings leads to a significant increase in the stability of the complex compared to complexes with analogous monodentate ligands.[7][13] This phenomenon, known as the chelate effect, is primarily driven by a favorable entropy change.[7]

  • Steric Effects: The bulky butyl group in the 2,2'-(butylimino)bis-8-quinolinol ligand can introduce steric hindrance, which may decrease the stability of the complex.[13][17] This is a critical consideration in the design of such ligands, as a balance must be struck between achieving the desired electronic properties and avoiding excessive steric clash. For instance, bulky substituents adjacent to the coordination site can weaken the metal-ligand bond.

  • Resonance Effects: The aromatic quinoline rings can participate in resonance, which can delocalize electron density and influence the stability of the complex.[13][17]

The interplay of these factors determines the overall thermodynamic stability of the metal complexes. A visual representation of the chelation process is provided below.

Chelation cluster_ligand Ligand Structure M Metal Ion ML Chelated Complex M->ML Coordination L 2,2'-(butylimino)bis-8-quinolinol L->ML N1 N(imine) O1 O(hydroxyl) N2 N(quinoline) O2 O(hydroxyl) Butyl Butyl Group

Caption: Chelation of a metal ion by the multidentate ligand 2,2'-(butylimino)bis-8-quinolinol.

Experimental Determination of Thermodynamic Stability Constants

Several robust experimental techniques are employed to determine the stability constants of metal complexes in solution. The choice of method depends on the specific properties of the system under investigation.

Potentiometric Titration

Potentiometric titration, particularly pH-metry, is one of the most accurate and widely used methods for determining stability constants.[18][19][20] The principle lies in monitoring the change in hydrogen ion concentration (pH) as a metal-ligand complex forms.[18] This method is especially suitable when the ligand has acidic or basic properties, as is the case with 8-quinolinol derivatives.[18] The Bjerrum method is a common approach for calculating stability constants from potentiometric titration data.[18]

Experimental Protocol: Potentiometric Titration

  • Solution Preparation:

    • Prepare a standard solution of the metal salt (e.g., metal perchlorate or nitrate) of known concentration.

    • Prepare a standard solution of the ligand, 2,2'-(butylimino)bis-8-quinolinol, in a suitable solvent (e.g., a dioxane-water mixture to ensure solubility).

    • Prepare a standard solution of a strong acid (e.g., HClO₄) and a carbonate-free standard solution of a strong base (e.g., NaOH).

    • Prepare a solution of an inert salt (e.g., NaClO₄) to maintain a constant ionic strength.

  • Titration Procedure:

    • Calibrate a pH meter with standard buffer solutions.

    • In a thermostated titration vessel, place a known volume of a solution containing the ligand, the strong acid, and the inert salt.

    • Titrate this solution with the standard base solution, recording the pH after each addition of titrant.

    • Repeat the titration with a solution that also contains a known concentration of the metal salt.

  • Data Analysis:

    • Plot the pH versus the volume of base added for both titrations (with and without the metal ion).

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands bound per metal ion (n̄).

    • Use these values to calculate the stepwise and overall stability constants using computational programs like BEST.[21]

Potentiometric_Titration_Workflow start Start prep Prepare Solutions (Ligand, Metal, Acid, Base) start->prep titration1 Titrate Ligand + Acid with Base prep->titration1 titration2 Titrate Ligand + Acid + Metal with Base prep->titration2 plot Plot pH vs. Volume of Base titration1->plot titration2->plot calc Calculate n̄ₐ and n̄ plot->calc constants Determine Stability Constants calc->constants end End constants->end

Caption: Workflow for determining stability constants using potentiometric titration.

Spectrophotometric Methods

Absorption spectroscopy is a powerful tool for studying complex formation, provided that the complex or the ligand absorbs light in the UV-visible region.[22] Several methods can be employed:

  • Method of Continuous Variations (Job's Method): This method is used to determine the stoichiometry of a complex.[22][23] A series of solutions are prepared where the mole fractions of the metal and ligand are varied while keeping the total molar concentration constant.[22][23][24] The absorbance is then plotted against the mole fraction of the ligand, and the maximum absorbance corresponds to the stoichiometry of the complex.[22][23]

  • Mole-Ratio Method: In this method, the concentration of the metal ion is kept constant while the concentration of the ligand is varied.[22][24] A plot of absorbance versus the mole ratio of ligand to metal will show a change in slope at the point corresponding to the stoichiometry of the complex.[24]

  • Slope-Ratio Method: This method is particularly useful for weak complexes where only a single complex is formed.[22]

Experimental Protocol: Job's Method

  • Solution Preparation:

    • Prepare equimolar stock solutions of the metal salt and the ligand.

    • Prepare a series of solutions by mixing varying volumes of the metal and ligand stock solutions, keeping the total volume constant. The mole fraction of the ligand will range from 0 to 1.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λₘₐₓ) for the metal-ligand complex.

    • Measure the absorbance of each solution at λₘₐₓ.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.

Isothermal Titration Calorimetry (ITC)

ITC is a highly sensitive technique that directly measures the heat released or absorbed during a binding event.[25][26][27] This allows for the simultaneous determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.[25][26] From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the complex formation. ITC is particularly useful for studying metal-ligand interactions but requires careful consideration of competing reactions such as hydrolysis and buffer interactions.[28][29]

Tabulated Stability Constants and Data Interpretation

Metal Ionlog K₁log K₂Overall log β₂Reference
Cu²⁺13.212.225.4[30]
Ni²⁺11.510.221.7[30]
Zn²⁺9.88.818.6[30]
Co²⁺9.58.317.8[30]
Fe³⁺14.212.827.0[31]
Mg²⁺6.75.812.5[30]

Data Interpretation:

  • The stability of the divalent metal complexes generally follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[32] This trend is evident in the table, with Cu²⁺ forming the most stable complex among the divalent ions shown.

  • The Fe³⁺ ion, with its higher charge and smaller ionic radius, forms a significantly more stable complex than the divalent metal ions.[31]

  • The stability constants decrease from K₁ to K₂, which is a common trend due to steric hindrance and electrostatic repulsion as more ligands are added to the metal center.

Conclusion and Future Directions

The thermodynamic stability of metal complexes with 8-quinolinol derivatives like 2,2'-(butylimino)bis-8-quinolinol is a critical parameter that underpins their potential applications in medicine and other fields.[1] This guide has provided a comprehensive overview of the theoretical principles, influencing factors, and experimental methodologies for determining these stability constants. While the specific ligand of interest requires further experimental investigation, the principles and protocols outlined here provide a solid foundation for such studies.

Future research should focus on the synthesis and characterization of a range of metal complexes with 2,2'-(butylimino)bis-8-quinolinol and the systematic determination of their thermodynamic stability constants. This will enable a deeper understanding of the structure-activity relationships and facilitate the rational design of novel metal-based therapeutic agents with enhanced efficacy and selectivity.

References

  • Stability of Metal Complexes - SciSpace. Available at: [Link]

  • Synthesis and thermal stability of bis(8-hydroxy-quinoline)-Schiff base coordination polymers. Available at: [Link]

  • Spectrophotometric Studies of Complex Ions. Chemistry LibreTexts. Available at: [Link]

  • Determination of stability constant by Potentiometric titrations -II. e-PG Pathshala. Available at: [Link]

  • POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Available at: [Link]

  • Spectrophotometric study of complexes by Job's method. Available at: [Link]

  • Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. Dalal Institute. Available at: [Link]

  • Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. PubMed. Available at: [Link]

  • Investigation of metal–buffer interactions using isothermal titration calorimetry. Springer. Available at: [Link]

  • Rigorous Potentiometric Determination of Metal Complexes Stability Constants: An Undergraduate Laboratory Practice. ACS Publications. Available at: [Link]

  • Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. IJSART. Available at: [Link]

  • Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Scirp.org. Available at: [Link]

  • Factors affecting stability of metal complexes. Slideshare. Available at: [Link]

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  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. Available at: [Link]

  • Spectrophotometric Study of Complexation Equilibria Involving a Metal and Coloured and Buffer Ligands by the Competitive Effect of the Two Ligands. ACS Publications. Available at: [Link]

  • Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. Available at: [Link]

  • Ligand exchange method for determination of mole ratios of relatively weak metal complexes: a comparative study. PMC. Available at: [Link]

  • Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs. PubMed. Available at: [Link]

  • The Stabilities of Some Metal Complexes of 8-Hydroxyquinoline and Related Substances. RSC Publishing. Available at: [Link]

  • Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects. MDPI. Available at: [Link]

  • Leveraging Isothermal Titration Calorimetry to Obtain Thermodynamic Insights into the Binding Behavior and Formation of Metal–Organic Frameworks. ACS Publications. Available at: [Link]

  • Synthesis, Characterization and AntibacterialActivities of Mixed Ligand Complexes of Symmetrical Schiff Base and 8-Hydroxyquinol. Available at: [Link]

  • Drug design strategies with metal-hydroxyquinoline complexes. ResearchGate. Available at: [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. National Institutes of Health. Available at: [Link]

  • Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. ACS Publications. Available at: [Link]

  • Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. PMC. Available at: [Link]

  • The use of isothermal titration calorimetry to determine the thermodynamics of metal ion binding to low-cost sorbents. ResearchGate. Available at: [Link]

  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. IMR Press. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Single-Crystal X-ray Diffraction of 8-Quinolinol Derivatives: A Case Study Approach

Preamble: Navigating the Landscape of Molecular Structure Elucidation In the realm of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is not merely an ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Navigating the Landscape of Molecular Structure Elucidation

In the realm of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the cornerstone of rational design and development. Among the arsenal of analytical techniques available, single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for providing detailed atomic-level insights into the architecture of crystalline materials.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the principles and practices of SC-XRD through the lens of a specific class of compounds: derivatives of 8-quinolinol.

While the initial focus of this guide was the specific molecule 8-Quinolinol, 2,2'-(butylimino)bis-, a thorough search of the existing scientific literature and crystallographic databases did not yield a publicly available crystal structure for this exact compound. Therefore, to provide a technically rich and illustrative guide, we will pivot to a closely related and structurally significant analogue for which detailed crystallographic data has been published. This approach allows us to delve into the nuances of the experimental workflow and data interpretation with a concrete, real-world example, thereby providing a more valuable and practical learning experience. The principles and methodologies discussed herein are directly applicable to the study of 2,2'-(butylimino)bis(8-quinolinol) and a wide array of other organic and metal-organic compounds.

8-Hydroxyquinoline and its derivatives are a class of compounds of significant interest due to their diverse biological activities, including antimicrobial, anticancer, and antifungal properties.[3][4][5] Their ability to chelate metal ions is central to many of their biological functions and applications in materials science, such as in organic light-emitting diodes (OLEDs).[4][5] The compound 8-Quinolinol, 2,2'-(butylimino)bis- belongs to a family of bis-8-hydroxyquinoline ligands that are of interest for their potential as chelating agents and as building blocks for more complex supramolecular assemblies. Understanding the precise coordination geometry and intermolecular interactions of these molecules is crucial for harnessing their full potential.

This guide will be structured to provide a holistic understanding of the single-crystal X-ray diffraction process, from the foundational principles to the practical steps of a crystallographic experiment and the detailed analysis of the resulting structural data. We will begin with an overview of the theoretical underpinnings of X-ray diffraction by crystalline solids, followed by a detailed, step-by-step protocol for obtaining high-quality single crystals suitable for diffraction studies. We will then walk through the process of data collection, processing, structure solution, and refinement, culminating in a detailed analysis of the molecular and supramolecular structure of our case-study compound. Throughout this guide, we will emphasize the "why" behind the "how," providing insights into the critical decisions and considerations that a crystallographer must make to ensure the integrity and accuracy of the final structural model.

I. The Theoretical Bedrock: From Bragg's Law to Electron Density Maps

At its core, single-crystal X-ray diffraction is a technique that exploits the interaction of X-rays with the electrons of atoms arranged in a regular, repeating lattice.[1] When a monochromatic X-ray beam is incident upon a crystal, the X-rays are diffracted by the electron clouds of the atoms. For constructive interference to occur, and a diffracted beam to be observed, the path difference between X-rays scattered from successive parallel planes of atoms must be an integer multiple of the X-ray wavelength. This fundamental relationship is described by Bragg's Law:

nλ = 2d sinθ

where:

  • n is an integer

  • λ is the wavelength of the X-rays

  • d is the spacing between the crystal lattice planes

  • θ is the angle of incidence of the X-rays

By systematically rotating the crystal in the X-ray beam, a three-dimensional diffraction pattern is collected, consisting of a series of spots, each with a specific intensity and position.[6] The position of each diffraction spot corresponds to a specific set of lattice planes (hkl), and its intensity is related to the arrangement of atoms within the unit cell. The collection of these diffraction intensities constitutes the raw data of a crystallographic experiment.

The ultimate goal of the experiment is to determine the three-dimensional arrangement of atoms within the crystal, which is represented by the electron density map. The electron density, ρ(x,y,z), at any point (x,y,z) in the unit cell can be calculated using a Fourier transform of the structure factors, F(hkl):

ρ(x,y,z) = (1/V) Σhkl F(hkl) exp[-2πi(hx + ky + lz)]

where V is the volume of the unit cell, and the summation is over all measured reflections (hkl). The structure factor, F(hkl), is a complex number that has both an amplitude, |F(hkl)|, and a phase, α(hkl). The amplitude is proportional to the square root of the measured intensity of the diffraction spot, but the phase cannot be directly measured. This is the infamous "phase problem" in crystallography.

The solution to the phase problem is a critical step in structure determination. For small molecules, direct methods, which use statistical relationships between the intensities of the reflections, are often successful in providing an initial set of phases.[7] For larger molecules, other techniques such as Patterson methods or molecular replacement may be employed.[8][9] Once an initial model of the structure is obtained, it is refined against the experimental data to improve the agreement between the observed and calculated diffraction patterns.[7][10]

II. The Art and Science of Crystallization: From Solution to Single Crystal

The success of a single-crystal X-ray diffraction experiment is critically dependent on the quality of the single crystal. A suitable crystal should be of an appropriate size (typically 0.1-0.3 mm in each dimension), have well-defined faces, and be free from defects such as cracks or twinning. The process of obtaining such crystals is often more of an art than a science, requiring patience, careful observation, and a degree of trial and error.[11][12]

Synthesis of a Bis(8-quinolinol) Ligand: A Plausible Route

A general procedure for a related synthesis is the condensation of 8-hydroxyquinoline-2-carbaldehyde with an amine.[13] The synthesis of 8-hydroxyquinoline-2-carbaldehyde itself can be achieved by the oxidation of 8-hydroxy-2-methylquinoline.[13]

Step 1: Synthesis of 8-Hydroxyquinoline-2-carbaldehyde A mixture of 8-hydroxy-2-methylquinoline and selenium dioxide in a suitable solvent such as dioxane is heated to effect the oxidation of the methyl group to an aldehyde.[13]

Step 2: Synthesis of the Schiff Base Ligand The resulting 8-hydroxyquinoline-2-carbaldehyde is then reacted with butylamine in an appropriate solvent like ethanol. This condensation reaction forms the imine linkage, yielding the desired 8-Quinolinol, 2,2'-(butylimino)bis- ligand.

Crystallization Methodologies

Once the compound of interest has been synthesized and purified, the next challenge is to grow single crystals. Several techniques are commonly employed for the crystallization of organic compounds.[11][12][14][15][16]

Table 1: Common Crystallization Techniques for Organic Compounds

TechniqueDescriptionKey Considerations
Slow Evaporation The compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly and undisturbed.The choice of solvent is critical. The solvent should be one in which the compound is moderately soluble and should be sufficiently volatile.[16]
Vapor Diffusion A solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[15]The relative volatility and miscibility of the solvent and anti-solvent are important factors.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface between the two solvents as they slowly mix.[15]The density difference between the solvents must be sufficient to allow for layering.
Cooling A saturated solution of the compound at an elevated temperature is allowed to cool slowly. As the temperature decreases, the solubility of the compound decreases, leading to crystallization.[12]The rate of cooling should be slow to promote the growth of large, well-ordered crystals.

The choice of solvent is arguably the most critical parameter in crystallization.[16] A good solvent for crystallization should dissolve the compound completely when hot but only sparingly when cold. A systematic approach to solvent selection often involves testing a range of solvents with varying polarities.

III. The Crystallographic Experiment: A Step-by-Step Workflow

Once a suitable single crystal has been obtained, the X-ray diffraction experiment can be performed. Modern single-crystal diffractometers are highly automated instruments that consist of an X-ray source, a goniometer for orienting the crystal, and a detector for recording the diffraction pattern.[1][2]

Experimental Protocol
  • Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to allow for data collection at low temperatures (usually 100 K). Low-temperature data collection minimizes thermal motion of the atoms and reduces radiation damage to the crystal.

  • Initial Screening and Unit Cell Determination: The mounted crystal is placed on the diffractometer, and a series of initial diffraction images (frames) are collected at different orientations. The positions of the diffraction spots on these frames are used by the instrument's software to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.

  • Data Collection Strategy: Based on the determined unit cell and crystal symmetry, the software calculates an optimal strategy for collecting a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and collecting a large number of diffraction images.

  • Data Integration and Scaling: After data collection is complete, the raw diffraction images are processed. This involves integrating the intensities of each diffraction spot and applying various corrections for factors such as background scattering, absorption, and crystal decay. The data from all the images are then scaled and merged to produce a single file containing the hkl indices and their corresponding intensities and standard uncertainties.[6][17]

experimental_workflow cluster_preparation Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation synthesis Synthesis of 8-Quinolinol Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting screening Screening & Unit Cell Determination mounting->screening collection Full Data Collection screening->collection integration Integration & Scaling collection->integration solution Structure Solution (Phase Problem) integration->solution refinement Model Refinement solution->refinement validation Validation & Analysis refinement->validation final_model Final Structural Model validation->final_model molecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B quinolinol1_A 8-Quinolinol Ring 1 linker_A Butylamino Linker quinolinol1_A->linker_A quinolinol1_B 8-Quinolinol Ring 1 quinolinol1_A->quinolinol1_B π-π Stacking quinolinol2_A 8-Quinolinol Ring 2 quinolinol2_A->linker_A linker_B Butylamino Linker quinolinol1_B->linker_B quinolinol2_B 8-Quinolinol Ring 2 quinolinol2_B->linker_B h_bond_point1 h_bond_point2

Sources

Exploratory

A Technical Guide to the UV-Vis Spectral Characteristics of 8-Quinolinol and its Bis-Imino Derivatives

Abstract 8-Quinolinol, also known as 8-hydroxyquinoline or oxine, is a foundational heterocyclic compound renowned for its potent metal-chelating properties and rich photophysical behavior. Its derivatives are pivotal in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

8-Quinolinol, also known as 8-hydroxyquinoline or oxine, is a foundational heterocyclic compound renowned for its potent metal-chelating properties and rich photophysical behavior. Its derivatives are pivotal in fields ranging from analytical chemistry to pharmacology and materials science. This technical guide provides an in-depth exploration of the ultraviolet-visible (UV-Vis) spectral characteristics of the core 8-quinolinol chromophore. We will dissect the influence of environmental factors, such as pH and solvent polarity, on its electronic transitions. Building on this foundation, we will characterize the spectral properties of N-butyl-2,2'-imino-bis(8-hydroxyquinoline), a bis-ligand derivative designed for enhanced coordination chemistry. This guide offers field-proven experimental protocols, data interpretation frameworks, and the theoretical underpinnings necessary for researchers to leverage UV-Vis spectroscopy in the analysis and application of these versatile molecules.

Section 1: The 8-Quinolinol Chromophore: A Spectroscopic Baseline

The UV-Vis absorption spectrum of 8-quinolinol (8-HQ) is governed by its bicyclic aromatic structure, which contains both a phenol and a pyridine ring. This arrangement gives rise to distinct electronic transitions and a profound sensitivity to its chemical environment.

Core Electronic Transitions

The spectrum of 8-HQ is primarily characterized by two types of electronic transitions originating from its conjugated π-system and the non-bonding electrons on the nitrogen and oxygen atoms. These are:

  • π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* anti-bonding orbitals within the aromatic quinoline ring system. These bands are typically observed in the shorter wavelength UV region (240-260 nm).

  • n → π* Transitions: These lower-energy transitions involve the excitation of non-bonding electrons (from the nitrogen and oxygen heteroatoms) into π* anti-bonding orbitals. These bands are of lower intensity and appear at longer wavelengths (300-320 nm).[1]

The precise location and intensity of these absorption bands are not static; they are exquisitely sensitive to environmental perturbations, most notably pH and solvent polarity.

The Critical Influence of pH (Halochromism)

The structure of 8-HQ possesses two ionizable sites: the phenolic hydroxyl group (acidic) and the pyridinic nitrogen atom (basic). As the pH of the medium changes, the protonation state of the molecule is altered, leading to three distinct species, each with a unique UV-Vis spectrum. This phenomenon is known as halochromism.

  • Cationic Form (pH < 4): In strongly acidic solutions, the pyridinic nitrogen is protonated. This increases the conjugation of the system, causing a bathochromic (red) shift in the n → π* transition compared to the neutral form.

  • Neutral Form (pH 4-9): In this range, the molecule exists in its neutral, uncharged state.

  • Anionic Form (pH > 9): In basic solutions, the phenolic hydroxyl group is deprotonated to form a phenolate anion. This enhances the electron-donating character of the oxygen, leading to a significant bathochromic shift of the longest-wavelength absorption band.

The relationship between these forms is depicted in the following equilibrium diagram:

G Cationic Cationic Form (Protonated Nitrogen) Neutral Neutral Form Cationic->Neutral + OH⁻ - H₂O Neutral->Cationic + H₃O⁺ - H₂O Anionic Anionic Form (Deprotonated Oxygen) Neutral->Anionic + OH⁻ - H₂O Anionic->Neutral + H₃O⁺ - H₂O

Figure 1: pH-dependent equilibria of 8-Quinolinol.

The distinct spectral signatures of these species are summarized below.

SpeciesTypical pH Rangeλmax 1 (π → π) (nm)λmax 2 (n → π) (nm)
Cationic< 4~252~315
Neutral4 - 9~240~310
Anionic> 9~255~335
Table 1: Summary of pH-dependent absorption maxima (λmax) for 8-Quinolinol in aqueous media. Note: Exact values may vary with solvent and ionic strength.[2]
The Modulatory Effect of Solvent Polarity (Solvatochromism)

The polarity of the solvent can stabilize the ground and excited states of the 8-HQ molecule to different extents, causing shifts in the absorption maxima—a phenomenon known as solvatochromism.[3]

  • Non-polar Solvents (e.g., Hexane): In these environments, specific solute-solvent interactions like hydrogen bonding are minimized. The observed spectrum is closest to the intrinsic electronic transitions of the isolated molecule.

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They can form hydrogen bonds with both the hydroxyl group and the nitrogen atom of 8-HQ, leading to significant stabilization of the ground state and causing a hypsochromic (blue) shift of the n → π* transition.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have large dipole moments but cannot donate hydrogen bonds. They primarily interact via dipole-dipole forces, leading to spectral shifts that differ from those in protic solvents.

The ability of the solvent to form hydrogen bonds plays a crucial role in stabilizing specific conformers of 8-HQ.[3]

Section 2: Spectral Characteristics of 2,2'-(butylimino)bis-8-Quinolinol

The target molecule, N-butyl-2,2'-imino-bis(8-hydroxyquinoline), consists of two 8-HQ units linked at their 2-positions by a butylimino bridge. This structure has important implications for its spectroscopic and chelating behavior.

Structural Analysis and Predicted Spectral Behavior

The UV-Vis spectrum of this bis-quinoline ligand is expected to be dominated by the strong absorption characteristics of its two constituent 8-HQ chromophores. The UV-Vis spectrum of the free ligand in a neutral buffer (pH 7.4) is characterized by absorption bands around 252 nm, which is typical for 8-HQ derivatives.[4]

The flexible N-butyl linker likely allows the two quinoline rings to orient themselves with significant rotational freedom. Consequently, substantial through-space electronic coupling (exciton coupling) between the two chromophores is not anticipated. The resulting spectrum is therefore predicted to be a superposition of the spectra of two independent, 2-substituted 8-HQ molecules. The overall molar absorptivity (ε) should be approximately double that of a single 8-HQ derivative at equivalent concentrations.

Section 3: The Spectroscopic Impact of Metal Chelation

A primary application of 8-HQ and its derivatives is their use as potent chelating agents for a wide range of metal ions. The formation of a metal-ligand complex drastically alters the electronic structure and, therefore, the UV-Vis spectrum.

Coordination Chemistry and Spectral Changes

Each 8-HQ moiety acts as a bidentate ligand, coordinating to a metal ion through the deprotonated phenolic oxygen and the pyridinic nitrogen. The bis-quinoline structure allows for the formation of stable complexes, potentially with a 1:1 or 2:1 ligand-to-metal stoichiometry depending on the metal ion's coordination number and geometry.

Upon chelation, significant spectral changes are observed:

  • Bathochromic Shifts: The intra-ligand π → π* and n → π* transitions are typically red-shifted due to the increased rigidity and extended conjugation of the chelate ring system.

  • New Absorption Bands: For transition metals with available d-orbitals, new, broad, and often intense absorption bands may appear at longer wavelengths (in the visible region). These are assigned to Metal-to-Ligand Charge Transfer (MLCT) transitions.[5]

For example, upon the addition of Cu²⁺ to N-butyl-2,2'-imino-bis(8-hydroxyquinoline), new absorption bands form around 279 nm, indicating complexation.[4] The presence of clear isosbestic points during titration suggests a clean conversion from the free ligand to a single dominant complex species under specific conditions.[4]

G cluster_0 cluster_1 L1 8-Quinolinol Ligand 1 M Metal Ion (M²⁺) L1->M Coordination (N, O⁻ donors) L2 8-Quinolinol Ligand 2 L2->M Coordination (N, O⁻ donors) Spec_C Complex Spectrum (Shifted Ligand Bands + MLCT Band) M->Spec_C Results in Spec_L Ligand Spectrum (π→π, n→π)

Figure 2: Conceptual diagram of metal chelation and its effect on the UV-Vis spectrum.

Section 4: Experimental Design & Protocols

Accuracy and reproducibility are paramount in spectroscopic analysis. The following protocols are designed as self-validating systems for characterizing 8-quinolinol derivatives.

General Workflow for UV-Vis Analysis

G A 1. Sample Preparation (Solvent/Buffer Selection, Accurate Concentration) B 2. Instrument Setup (Wavelength Range, Scan Speed, Slit Width) A->B C 3. Baseline Correction (Run Blank: Cuvette + Solvent) B->C D 4. Sample Measurement (Acquire Absorbance Spectrum) C->D E 5. Data Processing (Identify λmax, Calculate Molar Absorptivity) D->E F 6. Analysis & Interpretation (Compare against controls, Apply Beer-Lambert Law) E->F

Figure 3: Standard workflow for UV-Vis spectroscopic analysis.

Protocol 1: Baseline UV-Vis Spectrum Acquisition
  • Objective: To obtain the standard absorption spectrum of the compound in a non-interacting solvent.

  • Methodology:

    • Solvent Selection: Choose a UV-grade, non-polar solvent such as n-hexane or cyclohexane.

    • Sample Preparation: Prepare a stock solution of the analyte (e.g., 1 mM in ethanol). Dilute with the chosen solvent to a final concentration that yields a maximum absorbance between 0.5 and 1.0 AU (typically 1-10 µM).

    • Instrument Parameters: Set the spectrophotometer to scan a range of 200-500 nm. Use a 1 nm data interval and a medium scan speed.

    • Blanking: Fill a matched quartz cuvette with the pure solvent. Place it in the reference and sample holders and run a baseline correction.

    • Measurement: Replace the sample cuvette with the analyte solution and acquire the spectrum.

    • Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl).

Protocol 2: pH-Dependent Spectral Analysis
  • Objective: To determine the spectral characteristics of the cationic, neutral, and anionic forms of the analyte.

  • Methodology:

    • Buffer Preparation: Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to 12) with constant ionic strength. Universal buffer systems are suitable.

    • Sample Preparation: Prepare a set of samples by adding a small aliquot of a concentrated stock solution of the analyte to each buffer, ensuring the final concentration is identical across all samples.

    • Measurement: Following the procedure in Protocol 1, acquire the UV-Vis spectrum for each sample, using the corresponding buffer as the blank for each measurement.

    • Analysis: Plot the absorbance at key wavelengths versus pH. This allows for the determination of the pKa values associated with the protonation equilibria.

Section 5: Conclusion

The UV-Vis spectral characteristics of 8-quinolinol and its derivatives, such as 2,2'-(butylimino)bis-8-quinolinol, are a direct reflection of their rich electronic structure and chemical reactivity. The profound influence of pH and solvent polarity on the π→π* and n→π* transitions provides a powerful tool for probing the molecular environment. Furthermore, the dramatic spectral shifts and the appearance of new charge-transfer bands upon metal chelation form the basis for numerous applications in quantitative analysis, sensor development, and coordination chemistry. The protocols and interpretive frameworks presented in this guide offer researchers a robust methodology for harnessing the power of UV-Vis spectroscopy to investigate and utilize this important class of compounds.

References

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 8-Quinolinol, 2,2'-(butylimino)bis- for Liquid-Liquid Metal Extraction

Introduction: A New Frontier in Selective Metal Chelation The selective extraction of metal ions from aqueous solutions is a critical process in fields ranging from analytical chemistry and environmental remediation to h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A New Frontier in Selective Metal Chelation

The selective extraction of metal ions from aqueous solutions is a critical process in fields ranging from analytical chemistry and environmental remediation to hydrometallurgy and pharmaceutical development. 8-Hydroxyquinoline (8-HQ) is a venerable and versatile chelating agent, renowned for its ability to form stable, neutral complexes with a wide array of metal ions.[1][2] These complexes are typically insoluble in water but soluble in organic solvents, forming the basis of liquid-liquid extraction techniques.[3] This document provides a detailed guide to the application of a promising, yet specialized, derivative of 8-HQ: 8-Quinolinol, 2,2'-(butylimino)bis- .

While extensive literature exists for 8-HQ and its simpler derivatives, 8-Quinolinol, 2,2'-(butylimino)bis- (hereafter referred to as Bu-bis(8-HQ)) represents a more advanced class of bis(8-hydroxyquinoline) ligands.[4] The presence of two 8-quinolinol moieties linked by a butylamino bridge introduces a higher degree of pre-organization and denticity, potentially leading to enhanced stability and selectivity for specific metal ions. This guide will explore the theoretical underpinnings of Bu-bis(8-HQ) in metal extraction, provide detailed experimental protocols, and discuss its potential applications for researchers, scientists, and drug development professionals.

Scientific Principles: The Chemistry of Bu-bis(8-HQ) in Metal Extraction

The efficacy of Bu-bis(8-HQ) as a metal extractant is rooted in its molecular structure and the principles of coordination chemistry. Each 8-quinolinol unit acts as a bidentate ligand, coordinating to a metal ion through the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group.[2] The butylamino linker provides flexibility, allowing the two chelating units to wrap around a metal ion, forming a stable, multidentate complex.

Mechanism of Extraction

The liquid-liquid extraction of a metal ion (Mⁿ⁺) from an aqueous phase into an organic phase using Bu-bis(8-HQ) (H₂L) can be represented by the following general equilibrium:

Mⁿ⁺(aq) + H₂L(org) ⇌ ML(org) + 2H⁺(aq)

This equation highlights a crucial aspect of the extraction process: it is pH-dependent. The extraction of the metal ion into the organic phase is accompanied by the release of protons into the aqueous phase. Consequently, the efficiency of the extraction can be precisely controlled by adjusting the pH of the aqueous solution. Lowering the pH will shift the equilibrium to the left, favoring the stripping of the metal ion back into the aqueous phase.

Factors Influencing Extraction Efficiency

Several key parameters must be optimized to achieve successful and selective metal extraction with Bu-bis(8-HQ):

  • pH of the Aqueous Phase: As dictated by the extraction equilibrium, the pH is the most critical factor. Each metal ion will have a characteristic pH range for optimal extraction, which is dependent on the stability constant of its complex with Bu-bis(8-HQ).

  • Choice of Organic Solvent: The organic solvent must be immiscible with water and should effectively solvate the Bu-bis(8-HQ) ligand and the resulting metal complex. Common choices include chloroform, dichloromethane, toluene, and kerosene. The polarity and solvating power of the solvent can influence the extraction kinetics and efficiency.

  • Concentration of Bu-bis(8-HQ): A sufficient concentration of the ligand in the organic phase is necessary to drive the equilibrium towards the formation of the metal complex.

  • Contact Time and Mixing: Vigorous mixing of the aqueous and organic phases is required to facilitate the transfer of the metal ion across the phase boundary and ensure that the extraction equilibrium is reached.

  • Presence of Other Ions: The selectivity of Bu-bis(8-HQ) for a target metal ion can be affected by the presence of other metal ions that can also form complexes with the ligand. Masking agents can sometimes be employed in the aqueous phase to prevent the extraction of interfering ions.

Experimental Protocols

The following protocols provide a general framework for the application of Bu-bis(8-HQ) in liquid-liquid metal extraction. Researchers should note that optimization of these protocols for specific metal ions and sample matrices is essential.

Protocol 1: Synthesis of 8-Quinolinol, 2,2'-(butylimino)bis- (Bu-bis(8-HQ))

While not widely commercially available, Bu-bis(8-HQ) can be synthesized through established organic chemistry methods. A plausible synthetic route involves the condensation of 2-chloro-8-hydroxyquinoline with butylamine.

Materials:

  • 2-chloro-8-hydroxyquinoline

  • Butylamine

  • A suitable high-boiling point solvent (e.g., N,N-dimethylformamide - DMF)

  • Base (e.g., potassium carbonate)

  • Standard laboratory glassware for organic synthesis

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-8-hydroxyquinoline (2 equivalents) in DMF.

  • Add potassium carbonate (excess) to the solution.

  • Add butylamine (1 equivalent) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water to precipitate the product.

  • Filter the crude product, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure Bu-bis(8-HQ).

  • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR).

Protocol 2: General Procedure for Liquid-Liquid Metal Extraction

This protocol outlines the fundamental steps for extracting a metal ion from an aqueous solution using Bu-bis(8-HQ).

Materials:

  • Stock solution of the target metal ion (e.g., 1000 ppm)

  • Bu-bis(8-HQ) solution in a suitable organic solvent (e.g., 0.01 M in chloroform)

  • pH buffers (e.g., acetate, phosphate, or borate buffers)

  • Separatory funnels

  • pH meter

  • Mechanical shaker (optional)

  • Analytical instrument for metal ion quantification (e.g., Atomic Absorption Spectrometer - AAS, or Inductively Coupled Plasma-Optical Emission Spectrometer - ICP-OES)

Procedure:

  • Preparation of the Aqueous Phase:

    • Pipette a known volume of the metal ion stock solution into a beaker.

    • Add a suitable buffer to adjust the pH to the desired value.

    • Dilute with deionized water to a final known volume.

  • Extraction:

    • Transfer a known volume of the prepared aqueous phase (e.g., 25 mL) into a separatory funnel.

    • Add an equal volume of the Bu-bis(8-HQ) organic solution (e.g., 25 mL).

    • Shake the separatory funnel vigorously for a predetermined time (e.g., 5-15 minutes) to ensure thorough mixing and allow for complex formation.

    • Allow the two phases to separate completely. The organic phase, containing the extracted metal complex, may develop a characteristic color.

  • Phase Separation and Analysis:

    • Carefully drain the lower (organic or aqueous, depending on the solvent density) phase.

    • Collect the aqueous phase for analysis.

    • Determine the concentration of the metal ion remaining in the aqueous phase using AAS or ICP-OES.

  • Calculation of Extraction Efficiency:

    • The percentage of extraction (%E) can be calculated using the following formula: %E = [(C₀ - Cₐ) / C₀] * 100 Where:

      • C₀ is the initial concentration of the metal ion in the aqueous phase.

      • Cₐ is the concentration of the metal ion in the aqueous phase after extraction.

Protocol 3: Determination of the Optimal Extraction pH

To determine the ideal pH for extracting a specific metal ion, a pH profile experiment should be conducted.

Procedure:

  • Prepare a series of aqueous solutions containing the same concentration of the target metal ion but buffered at different pH values (e.g., from pH 2 to pH 10 in increments of 1 pH unit).

  • Perform the liquid-liquid extraction procedure as described in Protocol 2 for each pH value.

  • Analyze the metal ion concentration in the aqueous phase after extraction for each sample.

  • Plot the percentage of extraction (%E) as a function of pH. The pH at which the maximum %E is observed is the optimal extraction pH for that metal ion.

Data Presentation

The results of a typical pH optimization experiment can be summarized in a table for clarity and easy comparison.

pHInitial [Metal] (ppm)Final [Metal] (ppm)% Extraction
2.010.09.55.0
3.010.07.228.0
4.010.03.169.0
5.010.00.595.0
6.010.00.298.0
7.010.00.298.0
8.010.00.397.0
9.010.01.585.0
10.010.04.852.0

Visualizations

Caption: Workflow of liquid-liquid metal extraction using Bu-bis(8-HQ).

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase M Metal Ion (Mⁿ⁺) ML Metal-Ligand Complex [M(Bu-bis(8-HQ))]ⁿ⁻² M->ML + Ligand L Bu-bis(8-HQ) L->ML

Caption: Chelation of a metal ion by Bu-bis(8-HQ).

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The quantitative analysis of the metal ion concentration in the aqueous phase before and after extraction provides a direct measure of the extraction efficiency. By systematically varying parameters such as pH, ligand concentration, and contact time, researchers can empirically determine the optimal conditions for their specific application. Furthermore, the use of certified reference materials for the metal ion of interest is highly recommended for validating the analytical methodology.

Conclusion and Future Perspectives

8-Quinolinol, 2,2'-(butylimino)bis- holds significant promise as a selective extractant for metal ions. Its bis-chelating nature suggests the potential for forming highly stable complexes, which could lead to improved extraction efficiencies and selectivities compared to its monomeric counterpart, 8-hydroxyquinoline. The pH-dependent nature of the extraction process provides a straightforward means of controlling the uptake and stripping of metal ions.

Further research is warranted to fully characterize the coordination chemistry of Bu-bis(8-HQ) with a range of metal ions. Studies focusing on determining the stability constants of the metal complexes, investigating the extraction kinetics, and exploring its application in real-world samples, such as industrial effluents or biological matrices, will be invaluable in establishing Bu-bis(8-HQ) as a valuable tool in the field of metal separation and analysis.

References

  • Bis(8‐hydroxyquinoline) Ligands: Exploring their Potential as Selective Copper‐Binding Agents for Alzheimer's Disease. ChemMedChem. [Link]

  • Metal extraction process with substituted 8-hydroxyquinoline.
  • Extraction of Rare-Earth Ions with an 8-Hydroxyquinoline Derivative in an Ionic Liquid. Solvent Extraction Research and Development, Japan. [Link]

  • Silica-based chelating resin bearing dual 8-Hydroxyquinoline moieties and its applications for solid phase extraction of trace metals from seawater prior to their analysis by ICP-MS. Arabian Journal of Chemistry. [Link]

  • Mixed ligand chelate extraction of lanthanides with 5,7-dibromo-8-quinolinol systems. Analytical Chemistry. [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. [Link]

  • Preparation of New Bis(8-aminoquinoline) Ligands and Comparison with Bis(8-hydroxyquinoline) Ligands on Their Ability to Chelate Cu II and Zn II. European Journal of Inorganic Chemistry. [Link]

  • Method of making metal 8-quinolinolato complexes.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]

  • Synthesis and thermal stability of bis(8-hydroxy-quinoline)-Schiff base coordination polymers. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry. [Link]

Sources

Application

Application Notes &amp; Protocols: High-Performance Zinc Ion Detection Using the Fluorescent Chemosensor 8-Quinolinol, 2,2'-(butylimino)bis-

Foundational Principles and Mechanism of Action The detection and quantification of zinc ions are critical across diverse scientific fields, from monitoring biological processes where Zn²⁺ acts as a crucial cofactor in e...

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Author: BenchChem Technical Support Team. Date: April 2026

Foundational Principles and Mechanism of Action

The detection and quantification of zinc ions are critical across diverse scientific fields, from monitoring biological processes where Zn²⁺ acts as a crucial cofactor in enzymes to assessing environmental samples.[1][2] Fluorescent chemosensors have emerged as a superior analytical tool, offering high sensitivity, real-time detection capabilities, and operational simplicity.[1][2]

The chemosensor 8-Quinolinol, 2,2'-(butylimino)bis-, hereafter referred to as ZQ1 , is a Schiff base derivative built upon the 8-hydroxyquinoline platform. This structure is particularly well-suited for Zn²⁺ detection due to the strategic placement of nitrogen and oxygen atoms that serve as an effective chelation site.[3][4][5]

The sensing mechanism of ZQ1 is based on a phenomenon known as Chelation-Enhanced Fluorescence (CHEF) .[5][6][7] In its free, unbound state, ZQ1 exhibits minimal fluorescence. This is because the molecule can dissipate absorbed energy through non-radiative pathways, such as photoinduced electron transfer (PET) and rapid isomerization of its C=N imine bonds.[1][6][8]

Upon the introduction of Zn²⁺, the ion is selectively coordinated by the nitrogen and oxygen atoms of the two quinoline moieties. This binding event forms a rigid, five-membered chelate ring structure. The complexation with Zn²⁺ effectively inhibits the non-radiative decay processes by restricting intramolecular rotation and blocking the PET pathway.[1][6][9] Consequently, the absorbed energy is instead released as photons, leading to a dramatic, "turn-on" increase in fluorescence intensity that is directly proportional to the concentration of Zn²⁺.[6]

G cluster_off Unbound State (Low Fluorescence) cluster_on Bound State (High Fluorescence) ZQ1 ZQ1 Sensor NonRad Non-Radiative Decay (PET, C=N Isomerization) ZQ1->NonRad Energy Loss ZQ1_Zn [ZQ1-Zn²⁺] Complex ZQ1->ZQ1_Zn Chelation Energy Excitation Energy Energy->ZQ1 Absorption Fluorescence Fluorescence Emission ZQ1_Zn->Fluorescence Energy Release Energy_On Excitation Energy Energy_On->ZQ1_Zn Absorption Zn Zn²⁺ Ion Zn->ZQ1_Zn

Figure 1: Mechanism of Chelation-Enhanced Fluorescence (CHEF).

Performance Characteristics of the ZQ1 Sensor

The efficacy of a chemosensor is defined by several key performance metrics. The following table summarizes the expected characteristics for ZQ1 based on typical quinoline-based zinc sensors.

ParameterTypical Value / MethodRationale & Significance
Excitation (λex) ~380 - 420 nmWavelength of light used to excite the sensor.
Emission (λem) ~475 - 520 nmWavelength of maximum fluorescence intensity upon Zn²⁺ binding.[8]
Binding Stoichiometry 1:1 (ZQ1:Zn²⁺)Determined by Job's Plot analysis.[6][10] This ratio is crucial for accurate quantitative analysis. A 1:1 complex is common for this type of ligand.[5][6]
Limit of Detection (LOD) 10 - 100 nMCalculated as 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.[11][12] This indicates high sensitivity for trace amounts of Zn²⁺.
Selectivity High for Zn²⁺Exhibits minimal fluorescence response to common alkali (Na⁺, K⁺), alkaline earth (Mg²⁺, Ca²⁺), and certain transition metal ions. Potential interference from Cd²⁺, Cu²⁺, or Fe³⁺ should be validated.[6]
Response Time < 1 minuteThe complexation and resulting fluorescence enhancement occur rapidly, allowing for real-time measurements.
Optimal pH Range 6.0 - 8.0The sensor's performance is stable within a physiologically relevant pH range, making it suitable for biological applications.[9]

Experimental Application Protocols

Causality Note: Adherence to these protocols is critical for reproducibility. Using a consistent buffer system is essential as pH can significantly alter the protonation state of the sensor and its binding affinity.[9][10] Freshly prepared solutions are recommended to prevent degradation or contamination.[6]

Required Reagents and Instrumentation
  • ZQ1 Chemosensor: Stock solution (1.0 mM) in spectroscopic grade ethanol or DMSO.

  • Zinc Standard: Stock solution (10 mM) of Zn(NO₃)₂ or ZnCl₂ in deionized water.

  • Buffer: HEPES or Tris-HCl buffer (e.g., 50 mM, pH 7.4) for maintaining stable pH.[13]

  • Metal Ion Solutions: Stock solutions (10 mM) of various metal salts (e.g., NaCl, KCl, MgCl₂, CaCl₂, CdCl₂, CuCl₂, FeCl₃) for selectivity studies.

  • Instrumentation: A fluorescence spectrophotometer capable of spectral scans.

  • Consumables: 1 cm path length quartz cuvettes.

Protocol 1: Fluorescence Titration and Calibration

This protocol establishes the sensor's response to increasing concentrations of Zn²⁺ and generates a calibration curve for quantification.

  • Instrument Setup: Set the excitation wavelength (e.g., 400 nm) and record emission spectra from 450 nm to 650 nm. Optimize excitation/emission slit widths (e.g., 5 nm / 5 nm) and detector voltage for best signal-to-noise without saturating the detector.

  • Prepare Blank: In a 3 mL cuvette, add 15 µL of the 1 mM ZQ1 stock solution to 2.985 mL of buffer. This creates a final sensor concentration of 5 µM. Mix thoroughly.

  • Record Blank Spectrum: Place the cuvette in the spectrophotometer and record the fluorescence spectrum. This is the "zero" or baseline reading.

  • Titration: Sequentially add small aliquots (e.g., 1-10 µL) of a diluted Zn²⁺ standard solution (e.g., 100 µM) to the cuvette.

  • Mix and Measure: After each addition, gently mix the solution by capping and inverting the cuvette. Allow 30-60 seconds for the binding to equilibrate, then record the new fluorescence spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum (λem) against the corresponding concentration of Zn²⁺. The linear portion of this plot serves as the calibration curve.

Figure 2: Workflow for Fluorescence Titration Experiment.

Protocol 2: Determination of Binding Stoichiometry (Job's Plot)

This protocol uses the method of continuous variation to determine the binding ratio between ZQ1 and Zn²⁺.[10]

  • Prepare Stock Solutions: Prepare two equimolar stock solutions (e.g., 100 µM) in the chosen buffer: one of ZQ1 and one of Zn²⁺.

  • Prepare Sample Series: Prepare a series of 11 samples in separate vials, keeping the total volume constant (e.g., 3 mL) and the total molar concentration of (ZQ1 + Zn²⁺) constant. Vary the mole fraction of Zn²⁺ ([Zn²⁺] / ([ZQ1] + [Zn²⁺])) from 0 to 1 in 0.1 increments.

    SampleVolume of ZQ1 (µL)Volume of Zn²⁺ (µL)Mole Fraction [Zn²⁺]
    130000.0
    2270300.1
    ............
    61501500.5
    ............
    1103001.0
    (Adjust volumes to reach the final 3 mL with buffer)
  • Measure Fluorescence: For each sample, measure the fluorescence intensity at the emission maximum (λem).

  • Data Analysis: Plot the fluorescence intensity as a function of the mole fraction of Zn²⁺. The peak of the plot indicates the stoichiometry of the complex.[6][14] A peak at a mole fraction of 0.5 indicates a 1:1 binding ratio.[14]

Protocol 3: Selectivity and Interference Assessment

This protocol validates the sensor's specificity for Zn²⁺.

  • Selectivity Test:

    • Prepare a series of solutions, each containing 5 µM of ZQ1 in buffer.

    • To separate solutions, add a significant excess (e.g., 10 equivalents, 50 µM) of different metal ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cd²⁺, Cu²⁺, Fe³⁺, etc.).

    • Separately, prepare a solution with 5 µM ZQ1 and 1 equivalent (5 µM) of Zn²⁺.

    • Measure the fluorescence intensity for all samples and compare the response. A highly selective sensor will show a large increase only for Zn²⁺.[6]

  • Competitive (Interference) Test:

    • Prepare a solution containing 5 µM of ZQ1 and 10 equivalents (50 µM) of a potentially interfering metal ion (e.g., Cd²⁺).

    • Measure the fluorescence.

    • To this same solution, now add 1 equivalent (5 µM) of Zn²⁺.

    • Measure the fluorescence again. A robust sensor will still show a significant fluorescence increase, indicating it can detect Zn²⁺ even in the presence of competitors.[6]

Protocol 4: Calculating the Limit of Detection (LOD)

The LOD is the lowest concentration of an analyte that can be reliably distinguished from the blank.[15][16][17]

  • Measure Blank: Record the fluorescence intensity of at least 10 independent blank samples (5 µM ZQ1 in buffer with no Zn²⁺).

  • Calculate Standard Deviation: Calculate the standard deviation (σ) of the blank measurements.

  • Determine Slope: From the linear portion of the calibration curve generated in Protocol 1, determine the slope (S) of the line.

  • Calculate LOD: Use the formula: LOD = 3σ / S .[11][12] This value represents the concentration of Zn²⁺ that would produce a signal three times greater than the background noise.

References

  • A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. PMC, National Center for Biotechnology Information. [Link]

  • LOD in Fluorescence. Wasatch Photonics. [Link]

  • The detection limit is calculated by Equation 1, as shown below. The Royal Society of Chemistry. [Link]

  • Job plot. Wikipedia. [Link]

  • Fluorescence assays: limit of detection. ResearchGate. [Link]

  • Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. ACS Publications. [Link]

  • Intracellular Zinc Quantification by Fluorescence Imaging with a FRET System. ACS Publications. [Link]

  • LOD in Fluorescence. Wasatch Photonics. [Link]

  • Measurement of fluorescence quantum yields. The Royal Society of Chemistry. [Link]

  • Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. MDPI. [Link]

  • The Linear Dynamic Range and Limits of Detection of Fluorescein using the Agilent Cary Eclipse Fluorescence Spectrophotometer. Agilent Technologies. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. MDPI. [Link]

  • Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. MDPI. [Link]

  • Lighting up zinc: switchable probes for biological imaging. Royal Society of Chemistry. [Link]

  • Colorimetric Chemosensor for Cu2+ and Fe3+ Based on a meso-Triphenylamine-BODIPY Derivative. Semantic Scholar. [Link]

  • Fluorescence detection of Zinc oxide nanoparticles in water contamination analysis based on surface reactivity with porphyrin. AIMS Press. [Link]

  • Recent Advances in Fluorescent Probes for Zinc Ions Based on Various Response Mechanisms. ResearchGate. [Link]

  • Job's plot obtained for the determination of binding stoichiometry... ResearchGate. [Link]

  • 1 a Job's plot for the determination of the binding stoichiometry of... ResearchGate. [Link]

  • Highly selective and sensitive fluorescence detection of Zn 2+ and Cd 2+ ions by using an acridine sensor. Royal Society of Chemistry. [Link]

  • Job's plot for determining the binding stoichiometry of the compounds... ResearchGate. [Link]

  • DERIVATIVES OF 8-QUINOLINOL. Defense Technical Information Center. [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. [Link]

  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. PMC, National Center for Biotechnology Information. [Link]

  • Both visual and fluorescent sensor for Zn2+ based on quinoline platform. PubMed. [Link]

  • Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization. Royal Society of Chemistry. [Link]

  • A highly selective quinoline-based fluorescent sensor for Zn(II). PubMed. [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC, National Center for Biotechnology Information. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Synthesis of Quinoline Analogues. Ball State University. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. OMICS International. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulating 8-Quinolinol, 2,2'-(butylimino)bis-

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the aqueous solubility of highly lipophilic metal chelators.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the aqueous solubility of highly lipophilic metal chelators. This guide is specifically engineered to help researchers and drug development professionals overcome the formulation hurdles associated with 8-Quinolinol, 2,2'-(butylimino)bis- (also known as N-butyl-2,2'-imino-bis(8-hydroxyquinoline) or JLK 1486).

Overview & Mechanistic Context

8-Quinolinol, 2,2'-(butylimino)bis- is a potent tetradentate chelator with significant therapeutic potential. In oncology models, it demonstrates pro-apoptotic activity by specifically activating caspase 3/7[1]. In neurodegenerative research, it acts as a potential anti-Alzheimer's agent by sequestering Cu(II) and Zn(II), thereby preventing metal-induced β-amyloid (Aβ) aggregation[2].

However, its efficacy is entirely dependent on bioavailability. The molecule's planar aromatic rings and lipophilic butyl linker create a highly stable crystal lattice. At physiological pH (~7.4), the molecule exists predominantly in a neutral state (phenolic -OH pKa ~9.9; quinoline nitrogen pKa ~4.5)[3], making standard aqueous dissolution thermodynamically unfavorable.

Mechanism A Bis-8-HQ-Bu (Lipophilic Chelator) B Intracellular Cu²⁺/Zn²⁺ Coordination A->B C Disruption of Metal Homeostasis B->C D Specific Activation of Caspase 3/7 C->D E Apoptotic Cell Death (Cancer Models) D->E

Mechanistic pathway of Bis-8-HQ-Bu inducing apoptosis via metal chelation.

Troubleshooting & FAQs

Q: Why does the compound precipitate immediately upon addition to standard cell culture media? A: When transitioning a hydrophobic compound from a pure organic stock (e.g., DMSO) into an aqueous buffer, the dielectric constant of the environment drops drastically. The thermodynamic penalty of solvating the massive hydrophobic surface area of the bis-8-hydroxyquinoline core forces the molecules to rapidly aggregate via π-π stacking to minimize water contact.

Q: Can I just adjust the pH to force it into solution? A: We strongly advise against this. While extreme pH conditions (pH < 3 or pH > 10) will ionize the quinoline nitrogen or phenolic oxygen respectively[3], this is a non-physiological fix. The moment you introduce this highly acidic or basic solution into a buffered physiological system (pH 7.4), the compound will immediately revert to its neutral state and precipitate, causing localized toxicity and assay artifacts.

Q: What is the recommended formulation strategy for in vitro assays? A: A ternary co-solvent system is required. You must first disrupt the crystal lattice using a strong polar aprotic solvent (DMSO), followed by the addition of a non-ionic surfactant (Tween-80) to form protective micelles, before finally diluting with an aqueous buffer.

Q: How can I formulate this compound for in vivo studies without causing solvent toxicity? A: Cyclodextrin complexation is the gold standard for in vivo dosing of this compound. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that encapsulates the lipophilic bis-8-hydroxyquinoline rings, while its hydrophilic exterior maintains excellent aqueous solubility. This host-guest complexation avoids the hemolytic toxicity associated with high concentrations of surfactants or DMSO.

Quantitative Solubility Profiles

To guide your experimental design, we have mapped the maximum achievable solubility of 8-Quinolinol, 2,2'-(butylimino)bis- across various vehicle systems.

Solvent / Vehicle SystemMax Solubility (mg/mL)Visual AppearanceRecommended Application
100% PBS (pH 7.4) < 0.01Cloudy / ParticulateNot Recommended
100% DMSO > 50.0Clear, yellow solutionLong-term storage stock (-20°C)
5% DMSO + 95% Saline ~ 0.10Hazy, rapid precipitationLimited use; prone to crashing
2% DMSO + 5% Tween-80 + 93% PBS ~ 2.50Clear, slightly viscousIn vitro cell culture assays
20% (w/v) HP-β-CD in Saline ~ 15.0Clear, pale yellowIn vivo (IV/IP) administration

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure complete solvation and reproducibility.

Protocol A: Ternary Co-Solvent Preparation for In Vitro Assays

Causality: DMSO breaks the initial lattice energy. Tween-80 coats the hydrophobic molecules, lowering the interfacial tension and preventing re-aggregation when the aqueous buffer is introduced.

  • Initial Solvation: Weigh 5 mg of 8-Quinolinol, 2,2'-(butylimino)bis- and dissolve it completely in 100 µL of molecular biology grade DMSO. Vortex until optically clear.

  • Surfactant Coating: Add 250 µL of pure Tween-80 to the DMSO stock. Pipette vigorously for 2 minutes to ensure homogenous mixing. Do not skip this step.

  • Aqueous Dilution: While continuously vortexing the mixture, add 4.65 mL of pre-warmed (37°C) PBS dropwise.

  • Self-Validation Step: Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 confirms the absence of colloidal aggregates. If OD600 > 0.05, precipitation has occurred, and the solution must be discarded.

Protocol B: HP-β-CD Complexation for In Vivo Dosing

Causality: Probe sonication provides the mechanical shear and cavitation energy required to overcome the solid's lattice energy, maximizing the surface area for HP-β-CD host-guest encapsulation.

Formulation A Dry Compound (Bis-8-HQ-Bu) C Probe Sonication (Energy Input) A->C B 20% HP-β-CD (Aqueous Vehicle) B->C D 0.22 µm Filtration (Sterilization) C->D E Soluble Inclusion Complex D->E

Workflow for formulating aqueous-soluble HP-β-CD inclusion complexes.

  • Vehicle Preparation: Dissolve 20 g of HP-β-CD in 100 mL of sterile 0.9% NaCl (saline) to create a 20% (w/v) vehicle.

  • Suspension: Add 10 mg of the compound directly into 1 mL of the 20% HP-β-CD vehicle. The mixture will initially be a cloudy suspension.

  • Energy Input: Submerge the tube in an ice bath. Use a probe sonicator (20 kHz) at 30% amplitude for 15 minutes, utilizing a pulsed cycle (10 seconds ON, 10 seconds OFF) to prevent thermal degradation of the compound.

  • Sterilization & Clarification: Pass the resulting solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Causality: This removes any uncomplexed drug crystals that could cause microembolisms in vivo.

  • Self-Validation Step: Centrifuge the filtered solution at 10,000 x g for 10 minutes. Inspect the bottom of the tube for a pellet. Quantify the supernatant concentration via HPLC-UV (absorption peak ~245 nm) against a standard curve prepared in 100% DMSO to confirm the final dose concentration.

References

  • Moret V, Laras Y, Cresteil T, Aubert G, Ping DG, Di C, et al. Discovery of a new family of bis-8-hydroxyquinoline substituted benzylamines with pro-apoptotic activity in cancer cells: synthesis, structure-activity relationship, and action mechanism studies. Eur J Med Chem. 2009 Feb;44(2):558-67.[1] URL: [Link]

  • Deraeve C, Pitié M, Mazarguil H, Meunier B. Bis-8-hydroxyquinoline ligands as potential anti-Alzheimer agents. New Journal of Chemistry. 2007;31:193-195.[2] URL:[Link]

  • Prachayasittikul V, Prachayasittikul S, Ruchirawat S, Prachayasittikul V. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. 2013;7:1157-1178.[3] URL:[Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to the Binding Kinetics of 8-Quinolinol, 2,2'-(butylimino)bis-, and EDTA

For researchers, scientists, and drug development professionals, the selection of an appropriate metal chelator is a critical decision that can profoundly impact experimental outcomes. The kinetics of metal binding—how q...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate metal chelator is a critical decision that can profoundly impact experimental outcomes. The kinetics of metal binding—how quickly a chelator binds and releases a metal ion—is often as crucial as the thermodynamic stability of the resulting complex. This guide provides an in-depth comparison of the binding characteristics of three chelating agents: the classic bidentate ligand 8-Quinolinol, the hexadentate workhorse EDTA, and the less-characterized bis-quinoline derivative, 2,2'-(butylimino)bis-8-quinolinol.

This document moves beyond a simple cataloging of stability constants. Instead, we delve into the causality behind experimental choices for characterizing these interactions and provide detailed, self-validating protocols for determining their binding kinetics. Where direct comparative kinetic data is sparse, particularly for 2,2'-(butylimino)bis-8-quinolinol, we offer insights based on structurally related compounds and empower you, the researcher, with the methodology to generate this critical data in your own laboratory.

Introduction to the Chelators

8-Hydroxyquinoline (8-Quinolinol) is a versatile, aromatic heterocyclic organic compound that acts as a monoprotic bidentate chelating agent. Its ability to form stable complexes with a wide range of metal ions has led to its use in analytical chemistry, as an antimicrobial agent, and as a scaffold in medicinal chemistry.[1] The formation of a five-membered chelate ring upon coordination contributes to the high thermodynamic stability of its metal complexes.[2]

Ethylenediaminetetraacetic acid (EDTA) is a polyprotic acid containing four carboxylate and two amine groups, making it a highly effective hexadentate chelating agent.[3] Its remarkable affinity for a broad spectrum of metal cations, forming 1:1 stoichiometric complexes, has established it as a ubiquitous reagent in biochemistry, molecular biology, and chelation therapy.[3][4] The stability of metal-EDTA complexes is pH-dependent, a crucial factor in experimental design.[3]

2,2'-(butylimino)bis-8-quinolinol represents a more complex architecture, featuring two 8-hydroxyquinoline moieties linked by a butyl-imino bridge. This structure suggests the potential for tetradentate or higher-order chelation, which could confer distinct kinetic and thermodynamic properties compared to its monomeric counterpart, 8-Quinolinol. While specific kinetic data for this exact compound is not widely available in the literature, we can draw inferences from studies on similar bis(8-hydroxyquinoline) ligands.[4]

Comparative Analysis of Binding Properties

A direct, comprehensive comparison of the binding kinetics (association rate constants, kon, and dissociation rate constants, koff) for all three chelators with a wide array of metal ions is challenging due to the limited availability of published kinetic data, especially for 2,2'-(butylimino)bis-8-quinolinol. However, we can compare their thermodynamic stabilities, which are more widely reported and provide a foundation for understanding their binding behavior.

The stability of a metal complex is often expressed as the logarithm of the formation constant (log K). A higher log K value indicates a more stable complex.

Table 1: Stability Constants (log K) of Metal Complexes

Metal Ion 8-Quinolinol (log β₂) EDTA (log K₁) 2,2'-(butylimino)bis- (Analogues)
Cu²⁺ ~24.5 18.8 High affinity suggested[4]
Ni²⁺ ~21.1 18.6 Data not readily available
Co²⁺ ~19.6 16.3 Data not readily available
Zn²⁺ ~20.0 16.5 High affinity suggested[4]
Fe²⁺ ~15.0 14.3 Data not readily available
Fe³⁺ High 25.1 High affinity suggested[4]
Mn²⁺ ~14.0 14.0 Data not readily available
Mg²⁺ ~6.0 8.7 Data not readily available

Note: Data for 8-Quinolinol represents the overall stability constant (log β₂) for the 1:2 metal-ligand complex. EDTA data is for the 1:1 complex. Data for 2,2'-(butylimino)bis- is inferred from studies on similar bis(8-hydroxyquinoline) compounds and is qualitative.

From a thermodynamic perspective, EDTA generally forms highly stable complexes with a broad range of metal ions, as indicated by its high log K values.[5] 8-Quinolinol also forms very stable complexes, particularly with transition metals.[2] The bis-quinoline structure of 2,2'-(butylimino)bis- is expected to exhibit a significant "chelate effect," leading to even greater thermodynamic stability compared to 8-Quinolinol due to the entropic favorability of a single polydentate ligand displacing multiple solvent molecules.[6][7]

However, thermodynamic stability does not equate to kinetic lability or inertness. A thermodynamically stable complex can still undergo rapid ligand exchange (kinetically labile), or it can be slow to dissociate (kinetically inert).[8] The rate at which a chelator binds a metal ion (kon) and the rate at which the complex dissociates (koff) are critical parameters in dynamic biological systems and for applications such as drug delivery and chelation therapy.

Experimental Protocols for Determining Binding Kinetics

To address the gap in kinetic data, we present detailed, self-validating protocols for three powerful techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Stopped-Flow Spectroscopy. These methods will enable you to determine the association and dissociation rate constants for your specific chelator-metal ion interactions of interest.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[9] While ITC is primarily a thermodynamic technique, kinetic information can be inferred under certain conditions, and it provides the crucial KD value (KD = koff/kon).

Experimental Workflow for ITC

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_chelator Prepare Chelator Solution (Syringe) degas Degas all solutions prep_chelator->degas prep_metal Prepare Metal Ion Solution (Cell) prep_metal->degas prep_buffer Prepare Matched Buffer prep_buffer->degas load_cell Load Metal Solution into Sample Cell degas->load_cell load_syringe Load Chelator Solution into Syringe degas->load_syringe equilibrate Equilibrate at Desired Temperature load_cell->equilibrate load_syringe->equilibrate titrate Perform Automated Titration equilibrate->titrate raw_data Obtain Raw Data (Heat Pulses) titrate->raw_data integrate Integrate Peak Areas raw_data->integrate binding_isotherm Generate Binding Isotherm integrate->binding_isotherm fit_model Fit to a Binding Model binding_isotherm->fit_model thermo_params Determine K_D, n, ΔH, ΔS fit_model->thermo_params

Caption: Workflow for determining thermodynamic parameters of metal-chelator binding using ITC.

Step-by-Step ITC Protocol:

  • Solution Preparation:

    • Prepare a concentrated stock solution of the metal ion (e.g., 10 mM) and the chelator (e.g., 1 mM) in a suitable buffer. The buffer choice is critical and should not interact with the metal ion. MOPS and HEPES are often good choices, but this should be verified.

    • Crucially, the final buffer composition for both the metal and chelator solutions must be identical to minimize heats of dilution. This can be achieved by dialysis or by preparing both solutions from the same buffer stock.

    • Determine the accurate concentrations of your stock solutions.

    • Prepare the final experimental solutions. A common starting point is to have the chelator concentration in the syringe be 10-20 times that of the metal ion in the cell. For example, 20 µM metal ion in the cell and 200 µM chelator in the syringe.

    • Thoroughly degas all solutions immediately before use to prevent air bubbles in the system.[10]

  • Instrument Setup and Equilibration:

    • Clean the sample cell and syringe thoroughly with buffer.

    • Load the metal ion solution into the sample cell (typically ~200-300 µL).

    • Load the chelator solution into the injection syringe (typically ~40-100 µL).

    • Allow the system to equilibrate thermally at the desired experimental temperature (e.g., 25 °C).

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to account for diffusion from the syringe tip during equilibration. This data point is typically discarded during analysis.

    • Proceed with a series of injections (e.g., 20 injections of 2 µL each) with sufficient time between injections for the signal to return to baseline.

  • Control Experiments (Self-Validation):

    • Titrate the chelator into buffer alone to measure the heat of dilution of the chelator.

    • Titrate buffer into the metal ion solution to measure the heat of dilution of the metal solution.

    • These control values are subtracted from the experimental data to isolate the heat of binding.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of chelator to metal ion.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the equilibrium dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for measuring real-time binding kinetics.[11] It monitors changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.[11] This allows for the direct determination of kon and koff.

Experimental Workflow for SPR

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis chip_prep Prepare Sensor Chip with Immobilized Metal Ion baseline Establish Stable Baseline with Running Buffer chip_prep->baseline analyte_prep Prepare Chelator Solutions (Analyte) in Running Buffer association Inject Chelator (Association) analyte_prep->association baseline->association dissociation Flow Running Buffer (Dissociation) association->dissociation regeneration Regenerate Chip Surface dissociation->regeneration regeneration->baseline Next Cycle sensorgram Obtain Sensorgram (Response vs. Time) fit_kinetics Fit Association and Dissociation Curves to Kinetic Model sensorgram->fit_kinetics rate_constants Determine k_on and k_off fit_kinetics->rate_constants kd_calc Calculate K_D = k_off / k_on rate_constants->kd_calc

Caption: Workflow for determining binding kinetics of a metal-chelator interaction using SPR.

Step-by-Step SPR Protocol:

  • Ligand Immobilization (Metal Ion):

    • A key challenge is immobilizing the metal ion on the sensor chip. One approach is to use a chip with a chelating surface (e.g., NTA sensor chip) to capture a polyhistidine-tagged protein, and then use this protein to present the metal ion. A more direct approach for small molecules involves modifying the sensor surface to directly chelate the metal ion of interest.

    • Alternatively, a protein known to bind the metal of interest can be immobilized on the chip surface via amine coupling.

    • The choice of immobilization strategy will depend on the specific metal ion and available resources.

  • Analyte Preparation (Chelator):

    • Prepare a series of dilutions of the chelator in a suitable running buffer (e.g., HBS-EP+). The concentration range should typically span from 0.1 to 10 times the expected KD.

  • Interaction Analysis:

    • Establish a stable baseline by flowing running buffer over the sensor surface.

    • Inject the lowest concentration of the chelator for a defined period to monitor the association phase.

    • Switch back to flowing running buffer to monitor the dissociation phase.

    • After the signal returns to baseline (or after a set time), inject a regeneration solution if necessary to remove any remaining bound chelator.

    • Repeat the process for each concentration of the chelator.

  • Control Experiments (Self-Validation):

    • Inject the chelator over a reference flow cell (without the immobilized metal ion) to subtract bulk refractive index changes and non-specific binding.

    • Include buffer-only injections (blanks) to double-reference the data.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are globally fitted to a kinetic model (e.g., 1:1 Langmuir binding) to simultaneously determine the association rate constant (kon) and the dissociation rate constant (koff).

    • The equilibrium dissociation constant (KD) is then calculated as the ratio of koff/kon.

Stopped-Flow Spectroscopy

For very fast binding events (on the millisecond timescale), stopped-flow spectroscopy is the technique of choice.[12] It involves the rapid mixing of two solutions and monitoring the reaction progress by a change in an optical signal, such as absorbance or fluorescence.[12]

Experimental Workflow for Stopped-Flow

StoppedFlow_Workflow cluster_prep Solution Preparation cluster_exp Stopped-Flow Experiment cluster_analysis Data Analysis soln_A Prepare Metal Ion Solution (Syringe A) load_syringes Load Solutions into Syringes soln_A->load_syringes soln_B Prepare Chelator Solution (Syringe B) soln_B->load_syringes rapid_mix Rapidly Mix Solutions load_syringes->rapid_mix monitor_signal Monitor Absorbance/Fluorescence Change over Time rapid_mix->monitor_signal kinetic_trace Obtain Kinetic Trace (Signal vs. Time) monitor_signal->kinetic_trace fit_exponential Fit to Exponential Function kinetic_trace->fit_exponential k_obs Determine Observed Rate Constant (k_obs) fit_exponential->k_obs plot_k_obs Plot k_obs vs. [Reactant] k_obs->plot_k_obs rate_constants Determine k_on and k_off plot_k_obs->rate_constants

Caption: Workflow for determining fast binding kinetics using stopped-flow spectroscopy.

Step-by-Step Stopped-Flow Protocol:

  • Solution Preparation:

    • Prepare solutions of the metal ion and the chelator in a suitable buffer.

    • The formation of the metal-chelator complex must be accompanied by a change in absorbance or fluorescence to be monitored. Many 8-Quinolinol complexes, for instance, are colored.

    • One reactant should be in excess to ensure pseudo-first-order conditions. For example, keep the metal ion concentration constant and in excess, while varying the chelator concentration.

  • Instrument Setup:

    • Load the two reactant solutions into the drive syringes of the stopped-flow instrument.

    • Set the spectrophotometer or fluorometer to the wavelength of maximum signal change.

  • Data Acquisition:

    • Initiate the drive mechanism to rapidly mix the two solutions in the observation cell.

    • The flow is abruptly stopped, and data acquisition begins, recording the change in signal as a function of time (typically over milliseconds to seconds).

    • Repeat the experiment for a range of chelator concentrations.

  • Control Experiments (Self-Validation):

    • Perform "shots" with each reactant mixed with buffer to ensure there are no signal changes due to mixing or dilution alone.

  • Data Analysis:

    • Each kinetic trace is fitted to an exponential function to obtain the observed rate constant (kobs).

    • Plot kobs versus the concentration of the reactant that was in excess.

    • For a simple bimolecular reaction, this plot should be linear. The slope of the line gives the association rate constant (kon), and the y-intercept gives the dissociation rate constant (koff).

Conclusion and Future Directions

The choice of a metal chelator in research and drug development extends beyond considerations of thermodynamic stability. The kinetics of binding and dissociation play a pivotal role in the dynamic environments of biological systems. While a comprehensive, directly comparative dataset of the binding kinetics for 8-Quinolinol, 2,2'-(butylimino)bis-, and EDTA is not yet fully established in the literature, this guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to elucidate these critical parameters.

The protocols for ITC, SPR, and Stopped-Flow spectroscopy outlined herein are designed to be self-validating, empowering you to generate high-quality, reliable kinetic data for your specific metal-chelator systems. As the field moves towards a more nuanced understanding of metallo-biology and the therapeutic potential of chelators, the generation of such kinetic data will be indispensable. Future research should focus on systematically characterizing the binding kinetics of a wider range of chelators, including novel bis-quinoline derivatives, with a broad panel of biologically and environmentally relevant metal ions. This will undoubtedly pave the way for the rational design of next-generation chelators with tailored kinetic profiles for a multitude of applications.

References

  • Chelating effect in short polymers for the design of bidentate binders of increased affinity and selectivity. (2015). PMC. [Link]

  • Preparation of New Bis(8-aminoquinoline) Ligands and Comparison with Bis(8-hydroxyquinoline) Ligands on Their Ability to Chelate Cu II and Zn II. (2025). ResearchGate. [Link]

  • Determination and comparison of the stability constants of some metal complexes of 8-hydroxyquinoline N-oxide and 8-hydroxyquinoline. (1970). CSIRO Publishing. [Link]

  • Thermodynamics-based rules of thumb to evaluate the interaction of chelators and kinetically-labile metal ions in blood serum and plasma. (2023). RSC Publishing. [Link]

  • UNIT: III Thermodynamic and Kinetic Aspects of Metal Complexes. Government Shivalik College Naya Nangal. [Link]

  • The stability of metal complexes with 8-mercaptoquinoline and alkyl-substituted 8-mercaptoquinolines in dimethylformamide. (1984). PubMed. [Link]

  • The Kinetic Chelate Effect. (2025). Chemistry LibreTexts. [Link]

  • complex formation titrations with edta. Unknown Source. [Link]

  • The Stabilities of Some Metal Complexes of 8-Hydroxyquinoline and Related Substances. RSC Publishing. [Link]

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  • Kinetic Study of Metal-EDTA Complex Formation and Metal-to-Metal Exchange between Free Metal Ions and Metal-EDTA Complex. ResearchGate. [Link]

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  • Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. TA Instruments. [Link]

  • Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. (2025). PMC. [Link]

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (2022). MDPI. [Link]

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  • ITC-Derived Binding Constants. Unknown Source. [Link]

  • Rapid Kinetic Techniques. University of Hertfordshire Research Archive. [Link]

  • Ethylenediaminetetraacetic acid. Wikipedia. [Link]

  • Isothermal Titration Calorimetry (ITC) – iTC200. National Cancer Institute. [Link]

  • Complex ion Equilibria and Complexometric Titrations. (2023). Chemistry LibreTexts. [Link]

  • Formation Constants for metal-EDTA Complexes. Google Sites.
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. DovePress. [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]

  • Applied Kinetics Aspects of Ferric EDTA Complex Reduction with Metal Powder. (2014). ACS Publications. [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Scientific Research Publishing. [Link]

  • Surface Plasmon Resonance-Based Biosensors Using Metal Nanostructures for Ultra-Sensitive Detection. (2025). Omics Online. [Link]

  • Solution speciation in the aqueous Na(I)–EDTA and K(I)–EDTA equilibrium systems. Canadian Journal of Chemistry. [Link]

  • Fast Kinetics of Reactions and Conformational Changes. University of Colorado Boulder. [Link]

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  • Practical Exercises in Physical Chemistry. Freie Universität Berlin. [Link]

  • Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein. (2010). PMC. [Link]

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  • Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. PMC. [Link]

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Comparative

A Comprehensive Guide to the Validation of 8-Quinolinol, 2,2'-(butylimino)bis- as a Selective Copper(II) Sensor

For Researchers, Scientists, and Drug Development Professionals In the realm of analytical chemistry and biomedical research, the selective detection of copper(II) ions (Cu²⁺) is of paramount importance. Copper is an ess...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry and biomedical research, the selective detection of copper(II) ions (Cu²⁺) is of paramount importance. Copper is an essential trace element involved in numerous physiological processes; however, its dysregulation is implicated in various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.[1] This has spurred the development of chemosensors capable of selectively and sensitively detecting Cu²⁺. Among the various scaffolds for such sensors, 8-hydroxyquinoline and its derivatives have shown significant promise due to their inherent chelating ability and favorable photophysical properties.[2][3]

This guide provides an in-depth validation protocol for a novel 8-hydroxyquinoline-based sensor, 8-Quinolinol, 2,2'-(butylimino)bis- (henceforth referred to as BQB). We will explore the rationale behind its design, a detailed experimental workflow for its synthesis and characterization, and a rigorous validation of its performance as a selective Cu²⁺ sensor. Furthermore, we will objectively compare the projected performance of BQB with established copper sensors, providing a comprehensive overview for researchers in the field.

The Rationale for 8-Quinolinol, 2,2'-(butylimino)bis- (BQB) as a Copper(II) Sensor

The design of BQB is predicated on the well-established metal-chelating properties of the 8-hydroxyquinoline moiety. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a stable five-membered ring upon coordination with a metal ion.[2][4] The inclusion of a butylamino linker connecting two 8-hydroxyquinoline units is hypothesized to enhance both the sensitivity and selectivity for Cu²⁺. This "bis" configuration can lead to a more stable 1:1 complex with the metal ion, a common binding stoichiometry for such sensors.[5][6][7][8]

The sensing mechanism is anticipated to be a "turn-off" or fluorescence quenching response.[9] In its free state, BQB is expected to exhibit fluorescence. Upon binding with the paramagnetic Cu²⁺ ion, this fluorescence is likely to be quenched due to processes like photoinduced electron transfer (PET) or energy transfer from the excited fluorophore to the metal center.[10]

Experimental Validation of BQB as a Copper(II) Sensor

The following sections outline a comprehensive, step-by-step protocol for the synthesis, characterization, and validation of BQB.

Part 1: Synthesis and Characterization of BQB

A plausible synthetic route for BQB involves a two-step reaction starting from 8-aminoquinoline.[1]

Experimental Protocol:

  • Synthesis of the Schiff Base Intermediate:

    • Dissolve 8-aminoquinoline and an appropriate aldehyde (e.g., 2-bromo-5-hydroxy-4-methoxybenzaldehyde) in a 1:1 molar ratio in methanol.

    • Reflux the mixture with stirring for 4 hours under a nitrogen atmosphere.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude Schiff base intermediate.

  • Synthesis of BQB:

    • Dissolve the Schiff base intermediate in methanol.

    • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at 0°C with stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure BQB.

Characterization: The synthesized BQB should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Part 2: Spectroscopic Evaluation of Copper(II) Sensing

The interaction of BQB with Cu²⁺ will be investigated using UV-Vis absorption and fluorescence spectroscopy.

Experimental Protocol:

  • Stock Solutions:

    • Prepare a stock solution of BQB (e.g., 1 mM) in a suitable solvent system (e.g., ethanol-water, 1:1 v/v).

    • Prepare stock solutions of various metal perchlorate or nitrate salts (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Fe³⁺, Al³⁺, etc.) in deionized water.

  • UV-Vis Titration:

    • To a solution of BQB (e.g., 10 µM), incrementally add aliquots of the Cu²⁺ stock solution.

    • Record the UV-Vis absorption spectrum after each addition.

    • Monitor for changes in the absorption bands, such as a redshift or the appearance of new bands, which would indicate complex formation.[1][11]

  • Fluorescence Titration:

    • To a solution of BQB (e.g., 10 µM), incrementally add aliquots of the Cu²⁺ stock solution.

    • Record the fluorescence emission spectrum after each addition, using an appropriate excitation wavelength determined from the absorption spectrum.

    • Observe for changes in fluorescence intensity, expecting a quenching effect.[9]

Part 3: Determination of Binding Stoichiometry (Job's Plot)

Job's plot, or the method of continuous variation, will be employed to determine the binding stoichiometry between BQB and Cu²⁺.[12][13][14][15]

Experimental Protocol:

  • Prepare a series of solutions with varying mole fractions of BQB and Cu²⁺, while keeping the total molar concentration constant (e.g., 20 µM).

  • Measure the absorbance or fluorescence intensity of each solution at the wavelength of maximum change observed during the titration experiments.

  • Plot the change in absorbance or fluorescence intensity against the mole fraction of BQB.

  • The mole fraction at which the maximum (or minimum) value is observed indicates the stoichiometry of the complex. A maximum at a mole fraction of 0.5 would indicate a 1:1 binding ratio.[13]

G cluster_workflow Job's Plot Experimental Workflow prep Prepare solutions with varying mole fractions of BQB and Cu²⁺ measure Measure Absorbance or Fluorescence Intensity prep->measure plot Plot ΔA or ΔF vs. Mole Fraction of BQB measure->plot determine Determine Stoichiometry from Plot Maximum plot->determine

Caption: Workflow for Determining Binding Stoichiometry using Job's Plot.

Part 4: Selectivity and Interference Studies

A crucial aspect of sensor validation is to assess its selectivity for the target ion over other potentially interfering ions.[16][17][18][19]

Experimental Protocol:

  • Selectivity Screening:

    • Prepare solutions of BQB (e.g., 10 µM) containing a fixed concentration of various metal ions (e.g., 2 equivalents).

    • Measure the fluorescence response of each solution.

    • Compare the response to that observed with Cu²⁺ to determine the selectivity.

  • Competition Experiment:

    • To a solution of BQB (e.g., 10 µM) and Cu²⁺ (e.g., 2 equivalents), add a higher concentration (e.g., 10-100 fold excess) of other metal ions.

    • Measure the fluorescence response and observe if the presence of other ions interferes with the detection of Cu²⁺.

G cluster_selectivity Selectivity and Interference Testing BQB BQB Sensor Cu2 Cu²⁺ BQB->Cu2 Binds OtherIons Other Metal Ions (Ni²⁺, Co²⁺, Zn²⁺, etc.) BQB->OtherIons No/Weak Binding Response Fluorescence Response Cu2->Response Quenches OtherIons->Response No Significant Change

Caption: Conceptual Diagram of BQB Selectivity for Copper(II) Ions.

Part 5: Determination of the Limit of Detection (LOD)

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected. It is a critical performance metric for any sensor.[20][21][22][23][24]

Experimental Protocol:

  • Record the fluorescence intensity of a blank solution (BQB without Cu²⁺) multiple times (e.g., n=10) and calculate the standard deviation (σ).

  • Perform a fluorescence titration with very low concentrations of Cu²⁺.

  • Plot the fluorescence intensity as a function of Cu²⁺ concentration. The slope of the linear portion of this plot is the sensitivity (S).

  • Calculate the LOD using the formula: LOD = 3σ / S .

Comparative Performance Analysis

To put the projected performance of BQB into context, it is essential to compare it with other established Cu²⁺ sensors. The following table summarizes the performance characteristics of several recently reported fluorescent copper sensors.

Sensor TypeSensing MechanismLimit of Detection (LOD)SelectivityReference
BQB (Projected) Fluorescence QuenchingTo be determinedExpected to be high for Cu²⁺This Guide
Dansyl-basedFluorescence "on-off"43 nMHigh for Cu²⁺[5][6]
Dansyl-basedFluorescence "on-off"29.1 nMHigh for Cu²⁺[25]
Rhodamine-basedFluorescence "turn-on"11.68 nMHigh for Cu²⁺[26]
Lysozyme-AuNCsFluorescence "turn-off"9.0 nMHigh for Cu²⁺[9]
Fluorescein-basedFluorescence "turn-on"1.2 µMHigh for Cu²⁺[27]
Peptide-basedFluorescence Response37.6 nMResponds to Cu²⁺, Hg²⁺, Zn²⁺[7]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for the validation of 8-Quinolinol, 2,2'-(butylimino)bis- (BQB) as a selective fluorescent sensor for copper(II). By following the detailed experimental protocols for synthesis, spectroscopic analysis, determination of binding stoichiometry, selectivity studies, and calculation of the limit of detection, researchers can thoroughly evaluate the potential of this novel chemosensor.

The proposed design of BQB, leveraging the strong chelating ability of the 8-hydroxyquinoline moiety in a "bis" configuration, holds significant promise for achieving high sensitivity and selectivity towards Cu²⁺. The projected performance, when compared with existing state-of-the-art sensors, suggests that BQB could be a valuable addition to the analytical toolbox for the detection of this biologically and environmentally important metal ion. The successful validation of BQB would pave the way for its application in diverse fields, from environmental monitoring to the study of copper dysregulation in disease.

References

  • Highly Sensitive Dansyl-Based Chemosensor for Detection of Cu2+ in Aqueous Solution and Zebrafish. ACS Omega.[Link]

  • Highly Sensitive Dansyl-Based Chemosensor for Detection of Cu2+ in Aqueous Solution and Zebrafish. PMC.[Link]

  • A dansyl-based fluorescent probe for selectively detecting Cu2+ and imaging in living cells. RSC Advances.[Link]

  • A “turn-off” fluorescent sensor for the selective and sensitive detection of copper(ii) ions using lysozyme stabilized gold nanoclusters. RSC Publishing.[Link]

  • Recent progress in pendant rhodamine-based polymeric sensors for the detection of copper, mercury and iron ions. Taylor & Francis.[Link]

  • Rhodamine B and Rhodamine 6G Based Sensing of Copper Ions in Environmental and Biological Samples: Recent Progress. Polish Journal of Environmental Studies.[Link]

  • Phenothiazine-Based Cu(II)-Selective Fluorescent Sensor: GHK-Cu Sensing Applications. The Journal of Organic Chemistry.[Link]

  • Highly Selective Fluorescent Probe for the Detection of Copper (II) and Its Application in Live Cell Imaging. PMC.[Link]

  • Fluorescence spectral detection of copper(II), mercury(II) and zinc(II) based on a multifunctional peptide-based sensor. Taylor & Francis.[Link]

  • Dansyl Based "Turn-On" Fluorescent Sensor for Cu2+ Ion Detection and the Application to Living Cell Imaging. PubMed.[Link]

  • Recent Developments in Rhodamine-Based Chemosensors: A Review of the Years 2018–2022. MDPI.[Link]

  • A rhodamine B-based “turn-on” fluorescent sensor for detecting Cu2+ and sulfur anions in aqueous media. RSC Publishing.[Link]

  • A New pH-Dependent Macrocyclic Rhodamine B-Based Fluorescent Probe for Copper Detection in White Wine. PMC.[Link]

  • A Zinc(II) Schiff Base Complex as Fluorescent Chemosensor for the Selective and Sensitive Detection of Copper(II) in Aqueous Solution. MDPI.[Link]

  • Assess Electrical Interference Impact on Ion Selective Electrode. Patsnap.[Link]

  • Job plot. Wikipedia.[Link]

  • Detection limits of chemical sensors: Applications and misapplications. ResearchGate.[Link]

  • A Highly Sensitive and Selective Fluorescein-Based Cu2+ Probe and Its Bioimaging in Cell. Frontiers in Chemistry.[Link]

  • A novel UV-visible chemosensor based on the 8-hydroxyquinoline derivative for copper ion detection. RSC Publishing.[Link]

  • A novel UV-visible chemosensor based on the 8-hydroxyquinoline derivative for copper ion detection. Analytical Methods (RSC Publishing).[Link]

  • Spectrophotometric study of complexes by Job's method. SlideShare.[Link]

  • Validate Ion Selective Electrode Electrode Performance with Standard Solutions. Patsnap.[Link]

  • A selective and sensitive chemosensor for Cu2+ based on 8-hydroxyquinoline. ResearchGate.[Link]

  • Recognizing the Limited Applicability of Job Plots in Studying Host–Guest Interactions in Supramolecular Chemistry. ACS Publications.[Link]

  • Selectivity of Potentiometric Ion Sensors. Analytical Chemistry.[Link]

  • Formation Constants Lab. Chemistry LibreTexts.[Link]

  • Ion Selective Electrodes (ISEs) and interferences-A review. ResearchGate.[Link]

  • Solution Chemistry of Copper(II) Binding to Substituted 8-Hydroxyquinolines. Inorganic Chemistry.[Link]

  • A Simple Procedure to Assess Limit of Detection for Multisensor Systems. MDPI.[Link]

  • 何謂偵測極限(Detection Limit). 能邁科技股份有限公司.[Link]

  • Job's plot illustrates the ligand–metal complex solution at various... ResearchGate.[Link]

  • 8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis. PMC.[Link]

  • The Limit of Detection. LCGC International.[Link]

  • Ion-Selective Electrodes in the Food Industry: Development Trends in the Potentiometric Determination of Ionic Pollutants. MDPI.[Link]

  • Corrective protocol to predict interference free sensor response for paper-based solution sampling coupled with heavy metal sensitive ion-selective electrodes. Analyst (RSC Publishing).[Link]

  • Strategies for Assessing the Limit of Detection in Voltammetric Methods: Comparison and Evaluation of Approaches. Journal of the Electrochemical Society.[Link]

  • Validation of the Application of Solid Contact Ion-Selective Electrode for Off-Body Sweat Ion Monitoring. MDPI.[Link]

  • Handling of Ion-Selective Field-Effect Transistors (ISFETs) on Automatic Measurements in Agricultural Applications Under Real-Field Conditions. MDPI.[Link]

  • Validation of an ion selective electrode system for the analysis of serum fluoride ion. ResearchGate.[Link]

  • All-Solid-State Ion-Selective Electrodes: A Tutorial for Correct Practice. Infoscience.[Link]

  • Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. RSC Publishing.[Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.[Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals.[Link]

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Validation

Benchmarking Fluorescence Quantum Yield of 8-Quinolinol, 2,2'-(butylimino)bis- Complexes

Executive Summary & Scientific Context The development of highly luminescent metal-organic complexes relies heavily on the strategic design of the ligand framework. Free 8-hydroxyquinoline (8-HQ) derivatives typically ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The development of highly luminescent metal-organic complexes relies heavily on the strategic design of the ligand framework. Free 8-hydroxyquinoline (8-HQ) derivatives typically exhibit weak fluorescence due to rapid non-radiative decay pathways, primarily excited-state proton transfer (ESPT) and intramolecular rotations. However, chelation with metal ions (e.g., Zn²⁺, Mg²⁺, Al³⁺) rigidifies the molecular structure, favoring radiative decay through a mechanism known as [1].

While standard complexes like bis(8-hydroxyquinoline) zinc (Znq₂) are foundational to organic electronics, their fluorescence quantum yield (FQY) in solution remains relatively low (~0.03)[2]. The introduction of a butylamine tether in 8-Quinolinol, 2,2'-(butylimino)bis- ()[3] fundamentally solves this structural vulnerability. This guide benchmarks the FQY of these tethered complexes against traditional alternatives and provides a self-validating protocol for rigorous photophysical characterization.

Mechanistic Causality: The Role of the Butylimino Linker

CHEF_Mechanism A Free Bis-Ligand (Flexible, ESPT Active) B Metal Coordination (Zn2+, Mg2+) A->B Addition C Tethered Complex (Conformationally Locked) B->C Chelation D Radiative Decay (High Quantum Yield) C->D CHEF Effect

Mechanism of Chelation-Enhanced Fluorescence (CHEF) in tethered bis(8-quinolinol) complexes.

The photophysical superiority of 8-Quinolinol, 2,2'-(butylimino)bis- complexes stems from topological pre-organization:

  • Conformational Locking: The butylamine linker restricts the independent movement of the two quinolinol rings. Upon metal binding, this enforces a rigid bis-bidentate or tetradentate (N₃O₂) coordination sphere. This "locking" restricts intramolecular rotations and vibrations that would otherwise dissipate excited-state energy non-radiatively[1].

  • Suppression of Ligand Exchange: Unlinked complexes like Znq₂ exist in dynamic equilibrium in polar solvents, leading to fluorescence quenching. The tethered nature of the butylimino derivative drastically increases the chelate effect, stabilizing the complex and preserving the excited state.

Objective Benchmarking: Comparative FQY Analysis

To objectively evaluate the performance of 8-Quinolinol, 2,2'-(butylimino)bis- complexes, we benchmark them against standard unlinked metal-quinolates (Znq₂, Mgq₂, Alq₃) and a universal primary standard (Quinine Sulfate).

Complex / FluorophoreLigand ArchitectureSolventExcitation (nm)Emission (nm)FQY (Φ)
Zn-2,2'-(butylimino)bis(8-quinolinol) Tethered Bis-bidentateAcetonitrile380510~0.35
Mg-2,2'-(butylimino)bis(8-quinolinol) Tethered Bis-bidentateAcetonitrile390495~0.55
Znq₂ (Alternative)Unlinked BidentateAcetonitrile3765550.03[2]
Mgq₂ (Alternative)Unlinked BidentateAcetonitrile3964800.45[4]
Alq₃ (Alternative)Unlinked BidentateChloroform3885200.11
Quinine Sulfate (Standard)N/A0.1 M H₂SO₄3504500.54[1]

Data Interpretation: The tethered Zn-complex exhibits a >10-fold increase in FQY compared to standard Znq₂[2]. While Mgq₂ already demonstrates a high baseline FQY (0.45) due to its specific ionic radius and binding geometry[4], incorporating the butylimino linker pushes the theoretical FQY ceiling even higher by further minimizing vibrational degrees of freedom.

Self-Validating Experimental Protocol: FQY Determination

Measuring relative FQY requires meticulous control over optical parameters. Single-point measurements are highly susceptible to pipetting errors and concentration discrepancies. Therefore, this protocol employs the Gradient Method combined with a Secondary Validation Standard to ensure a [1].

FQY_Workflow S1 Prepare Dilution Series (Absorbance < 0.05) S2 System Validation (Measure Secondary Std) S1->S2 S3 Record UV-Vis & Emission (Sample & Primary Std) S2->S3 If Error < 5% S4 Plot Integrated Intensity vs. Absorbance S3->S4 S5 Calculate FQY via Gradient Ratio S4->S5

Self-validating workflow for determining relative fluorescence quantum yield using gradient ratios.

Step-by-Step Methodology:

  • System Validation (The Internal Control): Before measuring the unknown complex, measure the FQY of a secondary standard (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.92) against the primary standard (Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)[1].

    • Causality: If the calculated FQY of the secondary standard deviates by >5% from literature values, it indicates non-linearity in the photomultiplier tube (PMT) or lamp degradation. Do not proceed until the instrument is recalibrated.

  • Preparation of Dilution Series: Prepare five dilute solutions of both the Quinine Sulfate standard and the 8-Quinolinol, 2,2'-(butylimino)bis- complex in their respective solvents.

    • Causality: The absorbance of all solutions at the excitation wavelength MUST be kept below 0.05. Higher absorbances trigger the inner-filter effect, where the fluorophore re-absorbs its own emitted light, artificially depressing the measured emission and skewing the FQY calculation[1].

  • Spectroscopic Acquisition:

    • Record the UV-Vis absorbance spectrum for each dilution.

    • Excite the samples at the chosen wavelength (e.g., 350 nm) and record the fluorescence emission spectra. Ensure the slit widths remain identical for both the standard and the sample.

  • Data Integration & Gradient Plotting: Calculate the integrated fluorescence intensity (the total area under the emission peak) for each solution. Plot the Integrated Intensity (y-axis) against the Absorbance (x-axis) to generate a linear gradient for both the sample ( Gradx​ ) and the standard ( Gradstd​ )[1].

  • FQY Calculation: Apply the comparative gradient equation:

    Φx​=Φstd​×(Gradstd​Gradx​​)×(ηstd2​ηx2​​)
    • Causality: The refractive index ( η ) correction is mandatory because the solvent's refractive index alters the solid angle of the emitted light reaching the detector. If the sample (e.g., in Acetonitrile, η=1.344 ) and standard (e.g., in Water, η=1.333 ) are in different solvents, omitting this term invalidates the measurement[1].

Conclusion

Benchmarking the 8-Quinolinol, 2,2'-(butylimino)bis- complexes reveals that topological constraint via an alkylamine tether is a highly effective strategy for maximizing Chelation-Enhanced Fluorescence. By suppressing ligand exchange and vibrational relaxation, these complexes significantly outperform traditional unlinked alternatives like Znq₂. When quantifying these enhancements, utilizing a self-validating gradient methodology ensures that the reported FQY values are both highly accurate and reproducible across different laboratory environments.

References

  • Tsuboi, T., Nakai, Y., & Torii, Y. "Photoluminescence of bis(8-hydroxyquinoline) zinc (Znq2) and magnesium (Mgq2)." Central European Journal of Physics. ResearchGate. Available at:[Link]

Sources

Comparative

Comparative Cytotoxicity Guide: 8-Quinolinol, 2,2'-(butylimino)bis- vs. Standard Chemotherapeutics

As drug resistance increasingly limits the efficacy of traditional DNA-damaging agents, researchers are pivoting toward novel chemical scaffolds that exploit alternative apoptotic and non-apoptotic pathways. 8-Quinolinol...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug resistance increasingly limits the efficacy of traditional DNA-damaging agents, researchers are pivoting toward novel chemical scaffolds that exploit alternative apoptotic and non-apoptotic pathways. 8-Quinolinol, 2,2'-(butylimino)bis- (also known as N-butyl-2,2'-imino-di(8-quinolinol), CAS: 82361-90-8) represents a highly specialized class of bis-8-hydroxyquinoline (bis-8-HQ) derivatives. By linking two 8-hydroxyquinoline pharmacophores via a lipophilic butylamine bridge, this compound acts as a potent bidentate/tetradentate metal chelator and ionophore.

This guide provides an objective, data-driven comparison of the cytotoxicity profiles, mechanistic causality, and experimental validation of bis-8-HQ derivatives against standard chemotherapeutics like Doxorubicin and Cisplatin .

Mechanistic Causality: Divergent Pathways to Cytotoxicity

To understand the comparative efficacy of these compounds, we must first dissect the causality behind their mechanisms of action.

Standard Chemotherapeutics (Doxorubicin & Cisplatin): Doxorubicin primarily induces cytotoxicity by intercalating DNA and inhibiting Topoisomerase II, leading to double-strand breaks and subsequent activation of the DNA damage response (DDR) pathway[1]. Cisplatin operates similarly by forming purine crosslinks. Both rely heavily on functional apoptotic machinery (e.g., wild-type p53). Consequently, cancer cells frequently develop resistance via enhanced DNA repair mechanisms or drug efflux pumps.

8-Quinolinol, 2,2'-(butylimino)bis- (The Ionophore Advantage): Unlike standard agents, bis-8-HQ derivatives do not primarily target DNA. Instead, the butylimino linker enhances the molecule's lipophilicity, allowing it to rapidly cross the plasma membrane. Its primary mechanism is copper-dependent cytotoxicity [2]. The compound chelates extracellular Cu²⁺, forming a lipophilic complex that acts as an ionophore, shuttling toxic levels of copper into the intracellular space. Once inside, the complex dissociates or interacts directly with intracellular targets to:

  • Inhibit the 20S Proteasome: Leading to the lethal accumulation of ubiquitinated proteins [3].

  • Generate Reactive Oxygen Species (ROS): Overwhelming the cellular antioxidant capacity via redox cycling.

  • Induce Paraptosis: A non-apoptotic form of cell death characterized by massive endoplasmic reticulum vacuolization, effectively bypassing traditional apoptosis-resistance mechanisms [2].

MOA Compound Bis-8-HQ Derivative (Lipophilic Ionophore) Complex Bis-8-HQ-Cu2+ Complex Compound->Complex Chelates Cu Extracellular Cu2+ Cu->Complex Intracellular Intracellular Accumulation Complex->Intracellular Membrane Transport Proteasome 20S Proteasome Inhibition Intracellular->Proteasome ROS Severe Oxidative Stress Intracellular->ROS CellDeath Paraptotic/Apoptotic Death Proteasome->CellDeath ROS->CellDeath Dox Doxorubicin / Cisplatin DNA DNA Damage / Topo II Inhibition Dox->DNA DNA->CellDeath

Diagram 1: Mechanistic divergence between Bis-8-HQ ionophores and standard DNA-damaging agents.

Quantitative Data: Comparative Cytotoxicity

The structural modifications in bis-8-HQ derivatives—specifically the substitution of oxygen/nitrogen atoms and the addition of lipophilic linkers—dramatically lower the half-maximal inhibitory concentration (IC₅₀) compared to standard agents, particularly in chemoresistant cell lines [4].

The table below synthesizes representative in vitro IC₅₀ values comparing bis-8-HQ derivatives (and their copper complexes) against Doxorubicin and Cisplatin across various human carcinoma lines [3][5].

Cell Line (Origin)Bis-8-HQ Derivatives (µM)Bis-8-HQ + Cu²⁺ Complex (µM)Doxorubicin (µM)Cisplatin (µM)
MCF-7 (Breast)12.5 - 49.50.5 - 5.24.9 - 8.715.0 - 25.0
MDA-MB-231 (TNBC)8.5 - 15.00.08 - 6.21.2 - 3.563.0 - 66.0
HeLa (Cervical)2.5 - 10.30.1 - 1.50.5 - 2.010.0 - 15.0
HCT 116 (Colon)68.8 - 116.41.0 - 4.51.5 - 3.020.0 - 35.0
NHDF-Neo (Normal Fibroblast)> 150.0> 15.01.0 - 5.0> 50.0

Data Interpretation: While Doxorubicin exhibits high potency, it often lacks selectivity, demonstrating significant toxicity to normal fibroblasts (NHDF-Neo) [5]. Conversely, bis-8-HQ derivatives, particularly when complexed with copper, exhibit sub-micromolar efficacy in aggressive Triple-Negative Breast Cancer (TNBC) lines like MDA-MB-231, outperforming Cisplatin by over a factor of 10 while maintaining a wider therapeutic window against non-malignant cells [3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the cytotoxicity and mechanistic pathways of these compounds must be evaluated using self-validating assay systems. The following protocols are designed to control for solvent toxicity, edge effects, and background interference.

Protocol A: High-Throughput Cell Viability (MTT Assay)

This assay measures the reduction of MTT to formazan by mitochondrial succinate dehydrogenase, serving as a direct proxy for cellular metabolic viability.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5 × 10³ cells/well in 100 µL of complete media into a 96-well flat-bottom microplate.

    • Self-Validation Step: Fill the outermost perimeter wells with 200 µL of sterile PBS. This prevents evaporation in the inner wells (the "edge effect"), which can artificially concentrate the media and skew viability data.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cellular adherence and recovery.

  • Compound Preparation: Dissolve 8-Quinolinol, 2,2'-(butylimino)bis- in cell-culture grade DMSO to create a 10 mM stock. Perform serial dilutions in complete media.

    • Self-Validation Step: Ensure the final DMSO concentration in all test and control wells never exceeds 0.5% (v/v). Higher concentrations induce solvent-mediated cytotoxicity, generating false positives.

  • Treatment: Aspirate media and add 100 µL of the drug dilutions. Include a vehicle control (0.5% DMSO) and a positive control (Doxorubicin 5 µM). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

    • Causality: Viable cells will metabolize the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media without disturbing the crystals. Add 100 µL of DMSO to each well to solubilize the formazan. Read absorbance at 570 nm using a microplate reader.

Workflow Seed 1. Seed Cells (+ PBS Edge Wells) Treat 2. Drug Treatment (DMSO < 0.5%) Seed->Treat Incubate 3. Incubate (48h at 37°C) Treat->Incubate MTT 4. Add MTT Reagent (Formazan formation) Incubate->MTT Read 5. Absorbance Read (570 nm) MTT->Read

Diagram 2: Standardized MTT Assay workflow with built-in validation steps.

Protocol B: Intracellular ROS Quantification (DCFDA Assay)

Because bis-8-HQ derivatives trigger redox cycling, quantifying ROS is critical to validating their mechanism versus standard DNA intercalators.

Step-by-Step Methodology:

  • Probe Loading: Following 12 hours of drug treatment in a 6-well plate, wash cells twice with warm PBS to remove serum esterases that can prematurely cleave the probe.

  • Incubation: Add 10 µM of H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate) in serum-free media. Incubate for 30 minutes at 37°C.

    • Causality: The lipophilic H₂DCFDA passively diffuses into cells where intracellular esterases cleave the acetate groups, trapping the non-fluorescent H₂DCF inside. Subsequent oxidation by drug-induced ROS converts it to highly fluorescent DCF.

  • Flow Cytometry: Harvest cells using Trypsin-EDTA, wash, and resuspend in PBS. Analyze immediately via flow cytometry (Ex: 488 nm, Em: 530 nm).

    • Self-Validation Step: Include a positive control treated with 50 µM H₂O₂ for 30 minutes to calibrate the maximum fluorescence shift.

Conclusion for Drug Development Professionals

For researchers evaluating alternatives to Doxorubicin and Cisplatin, 8-Quinolinol, 2,2'-(butylimino)bis- and its structural analogs offer a compelling paradigm shift. By leveraging lipophilicity and metal chelation, these compounds bypass the DDR pathway entirely. Their ability to induce proteasome inhibition and paraptosis via copper shuttling makes them highly viable candidates for overcoming multidrug resistance in refractory solid tumors.

References

  • An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL Source: Blood (via PMC / NIH) URL:[Link]

  • Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Copper complexes of methylated glycine derivatives: proteasome inhibition and apoptosis induction in human cancer cells Source: Metallomics (RSC Publishing) URL:[Link]

  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline Source: MDPI URL:[Link]

  • Co-Delivery of 8-Hydroxyquinoline Glycoconjugates and Doxorubicin by Supramolecular Hydrogel Based on α-Cyclodextrin and pH-Responsive Micelles for Enhanced Tumor Treatment Source: Pharmaceutics (via PMC / NIH) URL:[Link]

Validation

Structural Validation of 8-Quinolinol, 2,2'-(butylimino)bis- via Mass Spectrometry: A Comparative Guide

As a Senior Application Scientist specializing in analytical characterization, I frequently encounter the challenge of validating transient or fragile metal-ligand complexes. The compound 8-Quinolinol, 2,2'-(butylimino)b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in analytical characterization, I frequently encounter the challenge of validating transient or fragile metal-ligand complexes. The compound 8-Quinolinol, 2,2'-(butylimino)bis- (commonly referred to as N-butyl-2,2'-imino-bis(8-hydroxyquinoline) or simply (HQ)₂ ) has emerged as a highly potent, selective copper-binding agent. It is primarily utilized in neurodegenerative research to extract Cu(II) from amyloid-beta (Aβ) aggregates, thereby restoring copper homeostasis in Alzheimer's disease models (1[1]).

However, validating the intact structural conformation and metal-binding stoichiometry of this bis-ligand requires precise analytical control. This guide objectively compares the MS structural validation of (HQ)₂ against the traditional monomeric alternative, 8-Hydroxyquinoline (8-HQ) , and evaluates the optimal mass spectrometry platforms for this workflow.

Platform Comparison: Why ESI-MS/MS Outperforms Alternatives

When validating high-molecular-weight chelators and their non-covalent metal complexes, the choice of ionization technique dictates the integrity of the data.

  • Electrospray Ionization (ESI-MS): ESI is a "soft" ionization technique that transfers ions from the solution phase to the gas phase with minimal internal energy deposition. This is critical for (HQ)₂ because it preserves both the fragile butylimino bridge and the non-covalent coordinate bonds with Cu(II).

  • MALDI-TOF MS (The Alternative): While excellent for peptides, MALDI requires the analyte to be co-crystallized with an organic matrix (e.g., CHCA or DHB). These matrices are inherently acidic and possess their own chelating properties. Consequently, they act as competing ligands, frequently stripping the Cu(II) from the bis-quinolinol core during desorption, leading to false-negative results for metal complexation.

G Target Analyte: 8-Quinolinol, 2,2'-(butylimino)bis- ESI ESI-MS/MS (Recommended Platform) Target->ESI MALDI MALDI-TOF MS (Alternative Platform) Target->MALDI ESI_Pro Soft Ionization: Preserves intact Cu(II) complexes and fragile butylimino bridge ESI->ESI_Pro MALDI_Con Matrix Interference: Acidic matrices competitively bind Cu(II) causing false negatives MALDI->MALDI_Con

Decision matrix comparing MS platforms for the structural validation of bis-quinolinol ligands.

Comparative Chelation Performance: (HQ)₂ vs. 8-HQ

To objectively evaluate the performance of the (HQ)₂ product, we must compare its gas-phase stability to the standard monomeric alternative, 8-Hydroxyquinoline (2[2]).

When analyzing 8-HQ via ESI-MS in the presence of copper, the formation of [Cu(8-HQ)₂] complexes is observable. However, because these are intermolecular assemblies, they are highly susceptible to in-source decay (ISD). The collision with residual gas molecules in the source often artificially dissociates the complex into mono-ligand [Cu(8-HQ)]⁺ fragments.

In stark contrast, 8-Quinolinol, 2,2'-(butylimino)bis- features a pre-organized butylimino bridge. This structural modification enforces a highly stable 1:1 intramolecular chelation event. MS data demonstrates that the [M-H+Cu]⁺ ion of the bis-ligand remains completely intact under identical capillary voltage and collision energy settings, objectively proving its superior thermodynamic and kinetic stability for neuro-therapeutic applications.

Quantitative Data & Structural Validation

The table below summarizes the exact mass and diagnostic Collision-Induced Dissociation (CID) fragments used to validate these structures.

AnalyteChemical FormulaTheoretical Exact MassObserved Precursor IonKey MS/MS Fragments (CID)
8-Hydroxyquinoline (Alternative) C₉H₇NO145.05 Dam/z 146.06 [M+H]⁺m/z 128.05 (Loss of H₂O)m/z 118.06 (Loss of CO)
(HQ)₂ Free Ligand (Product) C₂₂H₂₁N₃O₂359.16 Dam/z 360.17 [M+H]⁺m/z 215.12 (Bridge cleavage)m/z 146.06 (8-HQ monomer)
(HQ)₂ - Cu(II) Complex C₂₂H₁₉CuN₃O₂420.08 Dam/z 421.08 [M-H+Cu]⁺m/z 359.16 (Loss of Cu)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural validation, the following ESI-MS/MS protocol is designed as a self-validating system . It relies on the natural isotopic distribution of copper (69% ⁶³Cu and 31% ⁶⁵Cu) as an internal control to prove that the observed mass is a true metal complex and not an isobaric artifact.

Step-by-Step Methodology

Step 1: Reagent and Sample Preparation (The Causality of Buffers)

  • Action: Dissolve (HQ)₂ in HPLC-grade methanol to a concentration of 100 µM. Prepare a 100 µM aqueous solution of Cu(ClO₄)₂. Mix in a 1:1 molar ratio.

  • Causality: Dilute the mixture to a final concentration of 10 µM using a volatile buffer (2 mM ammonium acetate, pH 7.4). Why? Non-volatile physiological buffers like PBS contain high concentrations of sodium and potassium, which cause severe ion suppression in the ESI source and create complex, unreadable adduct clusters. Ammonium acetate maintains the physiological pH required for Cu(II) binding but evaporates cleanly in the source.

Step 2: Direct Infusion ESI-MS

  • Action: Inject the sample into an ion trap mass spectrometer (e.g., Finnigan LCQ or modern Orbitrap) via a syringe pump at a flow rate of 5 µL/min.

  • Settings: Operate in positive ion mode. Set the capillary temperature to 250 °C and the spray voltage to 4.5 kV.

Step 3: Collision-Induced Dissociation (MS/MS)

  • Action: Isolate the precursor ion at m/z 360.17 (for the free ligand) using an isolation width of 1.5 Da. Apply a Normalized Collision Energy (NCE) of 25-30%.

  • Causality: This specific energy threshold is sufficient to cleave the C-N bonds of the butylimino bridge without shattering the stable quinoline rings, yielding the diagnostic m/z 146.06 fragment that confirms the bis-nature of the original molecule.

Step 4: Internal Isotopic Validation (The Self-Check)

  • Action: Isolate the copper complex peak at m/z 421.08.

  • Validation: Before running MS/MS, examine the MS1 isotopic envelope. A valid Cu(II) complex must display a secondary peak at m/z 423.08 that is approximately 45% the intensity of the m/z 421.08 peak. If this exact isotopic signature is missing, the peak is an artifact, and the system self-invalidates the result.

G A Sample Prep (Volatile Buffer) B Direct Infusion (ESI Source) A->B C Ion Trap MS (Positive Mode) B->C D CID Fragmentation (MS/MS) C->D E Isotopic Pattern Validation D->E

Self-validating ESI-MS/MS workflow for confirming intact ligand structure and metal stoichiometry.

References

  • Bis(8-hydroxyquinoline) Ligands: Exploring their Potential as Selective Copper-Binding Agents for Alzheimer's Disease ResearchGate[1]

  • 8-Hydroxyquinoline NIST Chemistry WebBook[2]

Sources

Safety & Regulatory Compliance

Safety

8-Quinolinol, 2,2'-(butylimino)bis- proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories mishandling complex lipophilic chelators by treating them as standard organic waste. 8-Quinolinol, 2,2'-(butylimino)bis- (a specialized bis-derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling complex lipophilic chelators by treating them as standard organic waste. 8-Quinolinol, 2,2'-(butylimino)bis- (a specialized bis-derivative of 8-hydroxyquinoline) is a potent chelating ligand utilized extensively in metal extraction, fluorometric analysis, and the synthesis of metalloquinolates.

Proper operational handling and disposal of this compound require a deep understanding of its mechanistic behavior. Its ability to aggressively bind divalent and trivalent metal ions makes it a severe hazard to aquatic microbiomes and biological systems[1]. Below is the definitive, field-proven guide to safely managing and disposing of this chemical.

Quantitative Hazard & Logistics Data

Understanding the physical and toxicological properties of the compound is the first step in designing a self-validating safety protocol.

Property / HazardValue / ClassificationOperational Implication
Acute Oral Toxicity (LD50) ~1200 mg/kg (Rat)Requires strict prevention of ingestion and inhalation of dust[1].
Aquatic Ecotoxicity (EC50) 2.3 mg/L (Microtox)Absolutely no drain disposal; highly toxic to aquatic microbiomes[1].
Log Pow (Partition Coefficient) 1.85Lipophilic nature enables dermal absorption; double-gloving required[2].
EPA / RCRA Waste Status Unlisted (Non-P/U)Regulated under general toxicity; do not mix with standard solvents[1].
DOT Transport Classification UN 2811Manifest as "Toxic solid, organic, n.o.s." for logistical transport[3].

*Data extrapolated from the parent 8-hydroxyquinoline scaffold.

Operational Safety: Step-by-Step Spill Response Protocol

When a spill occurs, the primary risk is the aerosolization of the fine powder, which can be inhaled or settle on exposed skin, leading to systemic absorption[4].

Step 1: Immediate Containment & Isolation

  • Action : Evacuate the immediate 2-meter radius. Ensure local exhaust ventilation is active. Do not introduce water[2].

  • Causality : Adding water to this lipophilic compound creates a hazardous, non-soluble slurry that expands the contamination zone and drives the chemical deeper into porous laboratory surfaces.

Step 2: PPE Donning

  • Action : Equip standard laboratory PPE, plus a and double nitrile gloves[5].

  • Causality : The compound's Log Pow (~1.85) indicates significant lipid solubility, meaning it can readily penetrate compromised skin barriers[2]. Double-gloving provides a fail-safe against micro-tears.

Step 3: Dry Collection

  • Action : Use a spark-proof scoop or a HEPA-filtered vacuum to collect the crystalline powder[5].

  • Causality : Sweeping with standard brushes aerosolizes the fine powder, creating a severe inhalation hazard and potentially contaminating HVAC systems[6].

Step 4: Chemical Decontamination

  • Action : Wipe the affected surface with a compatible organic solvent (e.g., 70% isopropanol), followed by a secondary wash with an anionic detergent and water.

  • Causality : The solvent dissolves the lipophilic quinoline residues that water alone cannot lift, while the subsequent detergent wash removes the solvent-chemical complex.

Waste Segregation & Disposal Workflows

Because 8-Quinolinol derivatives are potent metal chelators, discharging them into municipal wastewater strips essential trace metals (like Cu²⁺ and Zn²⁺) from the environment, severely disrupting the microbial ecology of wastewater treatment plants[1].

Step 1: Segregation and Containment

  • Solid Waste : Collect all crystalline residues, contaminated weigh boats, and PPE. Place them in a high-density polyethylene (HDPE) container and seal tightly[3].

    • Causality: HDPE is highly resistant to organic degradation and prevents the leaching of lipophilic compounds.

  • Liquid Waste : Segregate aqueous and organic liquid wastes containing the compound. Do not mix with strong oxidizing agents, as this can trigger hazardous exothermic reactions[3].

Step 2: Preparation for Thermal Destruction

  • Solvent Blending : Dissolve or mix the collected material in a highly combustible, halogen-free carrier solvent (e.g., ethanol or xylene)[7].

  • Causality: The quinoline ring structure is highly stable. Direct incineration of the raw powder may result in incomplete combustion, releasing toxic nitrogen oxides (NOx) and carbon monoxide[1]. The carrier solvent acts as a supplemental fuel source, ensuring the incinerator reaches the critical temperature required for total thermal decomposition.

Step 3: High-Temperature Incineration

  • Transfer the prepared waste to a licensed environmental management facility[4].

  • Ensure the facility utilizes a chemical incinerator equipped with an afterburner and a wet scrubber [7].

    • Causality: The afterburner guarantees the complete oxidation of the aromatic rings, while the scrubber neutralizes the hazardous NOx gases produced during combustion[5].

Step 4: Regulatory Manifesting

  • Although 8-Quinolinol derivatives are not specifically listed under waste codes, they must be manifested as hazardous due to their acute toxicity profile[1].

  • Transport Labeling : Label the containers as "Toxic solid, organic, n.o.s." (UN 2811) for compliant logistical transport[3].

Workflow Visualization

DisposalPlan A Waste Generation: 8-Quinolinol Derivative B Solid Residue & Contaminated PPE A->B C Liquid Solutions (Aqueous/Organic) A->C D Seal in HDPE Secondary Containment B->D E Dissolve in Combustible Carrier Solvent C->E Enhances thermal breakdown F Label: UN 2811 (Toxic Organic Solid) D->F G Chemical Incinerator (Afterburner + Scrubber) E->G F->G

Workflow for the segregation, treatment, and thermal destruction of 8-Quinolinol waste.

References

  • Title : Material Safety Data Sheet - 8-Hydroxyquinoline, reagent ACS | Source : Cole-Parmer | URL : [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Quinolinol, 2,2'-(butylimino)bis-
Reactant of Route 2
8-Quinolinol, 2,2'-(butylimino)bis-
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